Product packaging for D-Chicoric acid(Cat. No.:CAS No. 52248-48-3)

D-Chicoric acid

Cat. No.: B3029088
CAS No.: 52248-48-3
M. Wt: 474.4 g/mol
InChI Key: YDDGKXBLOXEEMN-QFZCZCNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Chicoric acid (C~22~H~18~O~12~) is a stereoisomer of the natural phenolic compound chicoric acid (also known as cichoric acid), which is a derivative of both caffeic acid and tartaric acid . This compound is of significant interest in biochemical and pharmacological research due to the wide spectrum of bioactivities exhibited by its isomer, L-chicoric acid, which is widely distributed in the plant kingdom across at least 25 families and 63 genera, including Echinacea purpurea , chicory ( Cichorium intybus ), and dandelion . Researchers value chicoric acid for its promising pharmacological effects, which include regulating glucose and lipid metabolism, and demonstrating anti-inflammatory, antioxidant, and anti-aging properties . A key mechanism of action identified for chicoric acid is its potent inhibition of protein tyrosine phosphatases. Computational docking and experimental studies have shown that chicoric acid can bind to both the catalytic and a secondary allosteric site of the bacterial phosphatase YopH from Yersinia enterocolitica , as well as human CD45 phosphatase, leading to irreversible, non-oxidative inactivation of these enzymes . This mechanism is distinct from simpler caffeic acid derivatives like chlorogenic acid, highlighting the unique research value of the chicoric acid structure . Furthermore, chicoric acid has been demonstrated to inhibit HIV-1 integrase, thus interfering with viral replication, and to exhibit immunostimulatory properties by promoting phagocytic activity in vitro and in vivo . It also shows potential in nutritional and agricultural sciences, having been investigated as a feed additive for its ability to improve health status and meat quality . This compound is provided as a high-purity standard to facilitate analytical and bioactivity research. Its optical rotation is reported as [α]~D~ +384 (c, 1.55 in MeOH) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should note that in vivo studies suggest chicoric acid is a water-soluble compound with fairly poor intestinal absorption, though its bioavailability can be significantly enhanced with absorption promoters like chitosan .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O12 B3029088 D-Chicoric acid CAS No. 52248-48-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52248-48-3

Molecular Formula

C22H18O12

Molecular Weight

474.4 g/mol

IUPAC Name

(2S,3S)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid

InChI

InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+/t19-,20-/m0/s1

InChI Key

YDDGKXBLOXEEMN-QFZCZCNSSA-N

SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O[C@H](C(=O)O)[C@H](OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O

Other CAS No.

70831-56-0

physical_description

Solid

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Occurrence and Natural Distribution of D Chicoric Acid

Phytogeographical Distribution of D-Chicoric Acid-Rich Botanical Sources

Chicoric acid's natural sources span across various botanical classifications, including angiosperms, pteridophytes, and aquatic flora.

Prevalence in Angiospermae

Angiosperms represent a significant group of plants where chicoric acid is commonly found, particularly within dicotyledonous species nih.govfrontiersin.org.

The Asteraceae family is a primary source of chicoric acid, with several well-known species exhibiting notable concentrations.

Cichorium intybus L. (Chicory): Chicoric acid is a key component in chicory, where it is often used as an index for quality evaluation frontiersin.orgnih.govphytopharmajournal.commdpi.com. While present in both aerial parts and roots, chicoric acid levels are considerably higher in the aerial parts compared to the roots frontiersin.orgnih.gov. Studies indicate that chicoric acid content can vary based on geographical origin and specific plant sections frontiersin.orgnih.gov.

Taraxacum officinale (Dandelion): Dandelion leaves are a rich source of chicoric acid, which is considered one of its main constituents impactfactor.orgeuropa.eufarmaciajournal.commdpi.comdergipark.org.tr. Studies have reported significant concentrations, with some indicating that dandelion leaves biosynthesize approximately twice the amount of chicoric acid found in E. purpurea europa.eu. For example, dandelion leaves have been shown to contain up to 3.1 g/100g dry weight of chicoric acid impactfactor.orgeuropa.eu.

The Lamiaceae family also harbors species containing chicoric acid.

Ocimum basilicum L. (Basil): Basil leaves are known to contain chicoric acid, often alongside rosmarinic acid, with both being major phenolic compounds researchgate.netnih.govwikipedia.org. Reported concentrations in dried samples range from 0.09 to 0.16 mg/g frontiersin.orgnih.gov, while fresh weight measurements can be as high as 88.5 mg/100g researchgate.netnih.gov.

Melissa officinalis (Lemon Balm): While less detailed data is available compared to basil, lemon balm is also cited as a source of chicoric acid nih.gov.

Chicoric acid has been identified in various other angiosperm families, including Rosaceae, Alismataceae, and Cucurbitaceae nih.govfrontiersin.org. Examples include:

Cucurbita pepo L. (Pumpkin): This species has been reported to contain chicoric acid frontiersin.orgnih.gov.

Arachis hypogaea L. (Peanut): Chicoric acid has been detected in peanut plants nih.govmdpi.com.

Lantana camara and Lippia species are also noted as sources nih.gov.

Identification in Pteridophyta (e.g., Equisetum arvense L.)

Chicoric acid is also present in Pteridophyta, commonly known as ferns and horsetails.

Equisetum arvense L. (Field Horsetail): Chicoric acid, specifically in the form of dicaffeoyltartaric acid isomers, has been identified as a main constituent in Equisetum arvense dergipark.org.trjst.go.jpmdpi.com. Meso-chicoric acid has been isolated from its sprouts and gametophytes mdpi.comjst.go.jp. While traces of caffeic acid derivatives have been detected in other Equisetum species like E. palustre, they are most notably present in E. arvense dergipark.org.tr.

Presence in Aquatic Flora (e.g., Seagrasses)

Marine plants, particularly seagrasses, are emerging as significant sources of chicoric acid.

Posidonia oceanica : This Mediterranean seagrass is a notable source, with chicoric acid constituting a substantial portion, often 80-89%, of its total phenolic content nih.govmdpi.com. High concentrations have been reported, with some studies identifying it as the main phenolic compound in leaf extracts, reaching tens of thousands of micrograms per gram of dry weight mdpi.com.

Cymodocea nodosa and Zostera marina : These seagrass species have also been identified as containing chicoric acid nih.gov.

Data Tables

Table 1: Major Botanical Sources of Chicoric Acid

Plant NameFamilyPrimary Plant Part(s) StudiedReported Chicoric Acid Presence/Content (Approximate)Notes
Cichorium intybus L.AsteraceaeAerial parts, RootsImportant quality index; higher in aerial parts; roots contain ~1/3.5 of aerial partsFound in chicory; content varies by region and plant part.
Echinacea purpurea L. MoenchAsteraceaeAerial parts, Leaves, Flowers, Stems, RootsMajor source; 1-5% in aerial parts, higher in leaves (up to 44.7%); flowers ~23.6%Primary material for extraction; content varies significantly by part and growth stage.
Taraxacum officinaleAsteraceaeLeavesMain constituent; leaves are a rich source; reported up to 3.1 g/100g DWLeaves are a primary source, with concentrations noted to be higher than in E. purpurea.
Ocimum basilicum L.LamiaceaeLeaves0.09-0.16 mg/g DW; 88.5 mg/100g FWA major component along with rosmarinic acid; content can vary between cultivars.
Equisetum arvense L.EquisetaceaeSprouts, Gametophytes, Aerial partsMain constituent (dicaffeoyltartaric acid isomers); presence confirmedMeso-chicoric acid identified in sprouts and gametophytes; main constituents alongside quercetin.
Posidonia oceanicaPotamogetonaceae (Seagrass)Leaves80-89% of total phenolics; high concentrations (e.g., 70,590 μg g−1 DW)A significant source, representing the major component of phenolic compounds in its extracts.
Cymodocea nodosaSeagrassVariousContains chicoric acidIdentified as a source of chicoric acid.
Zostera marinaSeagrassLeavesContains chicoric acidIdentified as a source of chicoric acid.
Cucurbita pepo L.CucurbitaceaeVariousDetectedMentioned as a plant containing chicoric acid.
Melissa officinalisLamiaceaeVariousPresence notedCited as a source of chicoric acid.

Table 2: Chicoric Acid Content in Specific Plant Parts (Selected Examples)

Plant SpeciesPlant Part(s)Reported Chicoric Acid ContentReference(s)
Echinacea purpureaLeaves44.7% (dry weight) frontiersin.org
Echinacea purpureaFlowers23.6% (dry weight) frontiersin.org
Echinacea purpureaStems9.7% (dry weight) frontiersin.org
Taraxacum officinaleLeaves3.1 g/100g DW impactfactor.orgeuropa.eu
Cichorium intybusAerial partsHigher than roots; levels vary by region frontiersin.orgnih.gov
Cichorium intybusRootsLower than aerial parts (approx. 1/3.5) nih.gov
Ocimum basilicumLeaves88.5 mg/100g fresh weight researchgate.netnih.gov
Posidonia oceanicaLeaves70,590 μg g−1 DW; 80-89% of total phenolics mdpi.com
Equisetum arvenseAerial partsMain constituents (dicaffeoyltartaric acid isomers) dergipark.org.trjst.go.jp

Factors Influencing this compound Content in Plants

The accumulation of this compound within plants is a complex process influenced by several interconnected factors. Understanding these variables is crucial for optimizing its production and extraction from natural sources.

Genotypic and Phenotypic Variations

Genetic factors play a significant role in determining the this compound content of a plant. Different species, and even different cultivars or genotypes within a species, can exhibit substantial variations in their capacity to synthesize and accumulate this compound plos.orgplos.org. For example, research into Echinacea species has highlighted that genetic differences can lead to varying levels of this compound. Furthermore, phenotypic plasticity allows plants to adapt their metabolic profiles in response to environmental cues, which can also indirectly influence this compound levels plos.orgplos.org. Studies investigating the biosynthesis pathway have identified key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and shikimate O-hydroxycinnamoyl transferase (HCT), whose expression and activity are under genetic control and can vary between genotypes plos.orgplos.orgresearchgate.net.

Environmental and Cultivation Conditions

Environmental conditions and cultivation practices are critical determinants of this compound accumulation. Factors such as altitude, light cycles, temperature, and soil conditions can significantly impact the biosynthesis and concentration of secondary metabolites, including this compound nih.govplos.orgplos.org. While specific data on the direct impact of altitude on this compound content is limited in the provided search results, general research on plant secondary metabolism suggests that environmental stresses can trigger increased production of phenolic compounds as a defense mechanism plos.orgplos.org. Studies have also indicated that light intensity and photoperiod can influence the phenylpropanoid pathway, which is fundamental to this compound synthesis plos.orgplos.orgresearchgate.netfrontiersin.org. For instance, research on Echinacea purpurea hairy root cultures has shown that elicitors, which can mimic environmental stresses, can upregulate genes involved in this compound biosynthesis, leading to increased production plos.orgplos.org.

Developmental Stages and Plant Parts

The developmental stage of a plant and the specific plant part analyzed are significant factors influencing this compound content nih.govusda.govresearchgate.net. As plants mature, their metabolic activities change, leading to shifts in the production and accumulation of various compounds. For Echinacea purpurea, this compound levels have been observed to maximize during the flowering stage, indicating this period as optimal for harvest nih.gov. Research has quantified this compound content in different parts of Echinacea purpurea, with leaves and flowers generally showing higher concentrations than stems nih.gov.

A comparative study of fresh basil leaves and dried basil flakes found that fresh basil leaves contained higher concentrations of this compound than dried flakes. While Echinacea purpurea extracts and capsules generally exhibited higher concentrations than fresh basil, basil remains an accessible source usda.gov.

Data Table: this compound Content in Selected Plant Parts

Plant SpeciesPlant PartThis compound Content (mg/g DW)NotesReference
Echinacea purpureaStems9.7Reported in 2-year-old plants nih.gov
Echinacea purpureaLeaves44.7Reported in 2-year-old plants nih.gov
Echinacea purpureaFlowers23.6Reported in 2-year-old plants; maximized during flowering nih.gov
Echinacea purpurea HRs-5.95Control (untreated hairy roots) plos.orgplos.org
Echinacea purpurea HRs-15.52Treated with 5% CE on day 24 (48h post-treatment) plos.orgplos.org
Echinacea purpurea HRs-13.5Treated with 2.5% CF on day 26 (48h post-treatment) plos.orgplos.org
Ruppia cirrhosaLeaves11.1–12.7Range reported for young leaves mdpi.com
Ruppia maritimaLeavesUp to 30.2 ± 4.3Comparable to Echinacea purpurea mdpi.com
Cymodocea nodosaLeaves8.13–27.4Range reported mdpi.com
Syringodium filiformeLeaves0.94–5.26Range reported mdpi.com
Fresh Basil LeavesLeavesHigher than dried basil flakesComparative data usda.gov
Dried Basil FlakesFlakesLower than fresh basil leavesComparative data usda.gov

Note: DW refers to Dry Weight. HRs = Hairy Roots, CE = Cell Extract, CF = Culture Filtrate.

Compound Name List

this compound

Caffeic acid

Tartaric acid

L-chicoric acid

Meso-chicoric acid

Dicaffeoyltartaric acid

Biosynthesis and Biogenesis of D Chicoric Acid

Elucidation of the Biosynthetic Pathway

The formation of D-chicoric acid is a multi-step process that originates from the shikimate/phenylpropanoid pathway, leading to the creation of essential precursors. frontiersin.orgmdpi.com This intricate synthesis involves a series of enzymatic reactions and intermediate compounds, culminating in the final structure of this compound. frontiersin.orgmdpi.com

Role of the Shikimate/Phenylpropanoid Pathway

The biosynthesis of this compound is fundamentally rooted in the shikimate and phenylpropanoid pathways, which are central to the production of a wide array of plant secondary metabolites. frontiersin.orgmdpi.com The shikimate pathway provides the aromatic amino acid phenylalanine, which serves as the initial substrate for the phenylpropanoid pathway. mdpi.comfrontiersin.org Through a sequence of enzymatic steps, phenylalanine is converted into various hydroxycinnamic acids, which are the foundational building blocks for this compound. mdpi.complos.org

The phenylpropanoid pathway begins with the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL). mdpi.complos.org Subsequent hydroxylation and activation steps yield key intermediates that are channeled towards the synthesis of this compound and other related phenolic compounds. mdpi.complos.org

Enzymatic Steps and Intermediates (e.g., caffeoyl CoA, caftaric acid, chlorogenic acid)

The biosynthesis of this compound proceeds through several critical enzymatic reactions and the formation of key intermediate molecules. frontiersin.orgmdpi.com Following the initial steps of the phenylpropanoid pathway, p-coumaric acid is converted to caffeic acid by p-coumarate-3-hydroxylase (C3H). mdpi.com The enzyme 4-(hydroxyl) cinnamoyl CoA ligase (4CL) then catalyzes the formation of p-coumaroyl CoA and caffeoyl CoA from their respective acid precursors. mdpi.com

Caffeoyl-CoA serves as a crucial branching point. frontiersin.orgresearchgate.net In the cytosol, two distinct BAHD acyltransferases, hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase (HTT) and hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT), utilize caffeoyl-CoA to produce caftaric acid and chlorogenic acid, respectively. frontiersin.orgmdpi.comresearchgate.net These two intermediates are then transported from the cytosol into the vacuole. frontiersin.orgresearchgate.net Inside the vacuole, a specialized enzyme, chicoric acid synthase (CAS), facilitates the final step. frontiersin.orgmdpi.com CAS, a serine carboxypeptidase-like (SCPL) acyltransferase, uniquely uses chlorogenic acid as the acyl donor and caftaric acid as the acyl acceptor to synthesize this compound. researchgate.netnih.gov

Key Enzymes Involved (e.g., EpHCT, EpHTT, EpHQT, EpCAS)

Several key enzymes have been identified and characterized in the biosynthesis of this compound, particularly in Echinacea purpurea. frontiersin.orgresearchgate.net These enzymes play pivotal roles in catalyzing the specific reactions that lead to the formation of this compound.

EpHCT (Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase): This enzyme is involved in the broader phenylpropanoid pathway, catalyzing the transfer of a hydroxycinnamoyl group to shikimic acid or quinic acid. researchgate.net

EpHTT (Hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase): A BAHD acyltransferase, EpHTT specifically catalyzes the synthesis of caftaric acid from caffeoyl-CoA and tartaric acid in the cytosol. frontiersin.orgmdpi.comresearchgate.net

EpHQT (Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase): Another cytosolic BAHD acyltransferase, EpHQT is responsible for the production of chlorogenic acid from caffeoyl-CoA and quinic acid. frontiersin.orgmdpi.comresearchgate.net

EpCAS (Chicoric Acid Synthase): This unique vacuolar serine carboxypeptidase-like (SCPL) acyltransferase catalyzes the final step in this compound biosynthesis. It transfers the caffeoyl group from chlorogenic acid to caftaric acid. frontiersin.orgresearchgate.netnih.gov

The coordinated action of these enzymes in different subcellular compartments ensures the efficient production of this compound. researchgate.net

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic and molecular level, involving transcriptional regulation by specific factors and the influence of external signaling molecules known as elicitors. nih.govnih.gov

Transcriptional Regulation (e.g., MYB transcription factors like EpMYB2)

Transcription factors are key regulators of gene expression, and they play a crucial role in controlling the biosynthesis of secondary metabolites, including this compound. The MYB family of transcription factors is one of the largest in plants and is known to be involved in regulating various biological processes. mdpi.com

In Echinacea purpurea, the R2R3-type MYB transcription factor, EpMYB2 , has been identified as a positive regulator of this compound biosynthesis. nih.govresearchgate.net Research has shown that EpMYB2 can directly activate the genes responsible for the biosynthesis of chicoric acid. nih.gov Furthermore, it also positively influences the expression of genes in the upstream shikimate pathway, ensuring a steady supply of precursors. nih.govresearchgate.net The expression of EpMYB2 itself is activated by another transcription factor, EpMYC2, which binds to a specific site in the EpMYB2 promoter. nih.gov This hierarchical regulation highlights the complexity of the control mechanisms governing this compound production.

Influence of Elicitors (e.g., methyl jasmonate) on Biosynthesis

Elicitors are signaling molecules that can induce or enhance the production of secondary metabolites in plants, often as part of a defense response. nih.govhortherbpublisher.comMethyl jasmonate (MeJA) , a well-known plant hormone and elicitor, has been shown to significantly influence the biosynthesis of this compound. nih.govnih.gov

Studies on Echinacea purpurea have demonstrated that treatment with MeJA leads to an increased accumulation of this compound. hortherbpublisher.commdpi.com This increase is associated with the upregulation of genes involved in the chicoric acid biosynthetic pathway. nih.govresearchgate.net The EpMYC2-EpMYB2 regulatory module is involved in the MeJA-induced biosynthesis of chicoric acid, linking the jasmonate signaling pathway directly to the production of this compound. nih.govresearchgate.net The application of MeJA has been shown to enhance the expression of key enzyme genes such as PAL, C4H, 4CL, and C3H. mdpi.comnih.gov For instance, in cell suspension cultures of E. purpurea, MeJA treatment significantly boosted the transcription of these genes, with C3H showing a particularly strong and sustained induction, suggesting its crucial role in MeJA-stimulated chicoric acid production. mdpi.com

Comparative Biosynthesis of Chicoric Acid Stereoisomers (L-, D-, and meso-forms)

Chicoric acid, a prominent dicaffeoyltartaric acid, exists in three distinct stereoisomeric forms due to the presence of two chiral carbons in its tartaric acid core: L-chicoric acid, this compound, and the achiral meso-form. nih.govfrontiersin.org While these isomers share the same molecular formula (C₂₂H₁₈O₁₂), their spatial arrangement dictates their biological origin and, potentially, their function. nih.govfrontiersin.org The biosynthesis of these forms, particularly the L-isomer, is intricately linked to the general phenylpropanoid pathway, a fundamental process in plant secondary metabolism. However, significant differences and knowledge gaps exist regarding the specific enzymatic routes that lead to each stereoisomer.

The foundational steps for chicoric acid synthesis begin with the phenylpropanoid pathway. researchgate.net This pathway converts the amino acid phenylalanine into various phenolic compounds. Key enzymes essential for producing the necessary precursors for chicoric acid include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and p-coumarate 3-hydroxylase (C3H). researchgate.netmdpi.complos.org These enzymes work in sequence to produce caffeoyl-CoA, the activated hydroxycinnamic acid that serves as a primary building block for chicoric acid. mdpi.com From this common precursor, the pathways diverge to form the different stereoisomers.

Biosynthesis of L-Chicoric Acid

L-chicoric acid is the most abundant and well-studied natural form, found in a majority of plants known to produce this compound, such as Echinacea purpurea. nih.govfrontiersin.org Its biosynthetic pathway has been recently elucidated, revealing a complex, multi-compartmentalized process. nih.govresearchgate.net

Formation of Precursors in the Cytosol : The biosynthesis initiates in the cytosol. The enzyme hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) first synthesizes caffeoyl-shikimate from caffeoyl-CoA. nih.govresearchgate.net Subsequently, two distinct BAHD acyltransferases, EpHQT (hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase) and EpHTT (hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase), catalyze the formation of two key intermediates: chlorogenic acid and caftaric acid, respectively. nih.govresearchgate.netmdpi.com

Final Assembly in the Vacuole : These two intermediates, chlorogenic acid (the acyl donor) and caftaric acid (the acyl acceptor), are transported into the vacuole. mdpi.com Here, a unique serine carboxypeptidase-like (SCPL) acyltransferase, named chicoric acid synthase (CAS), catalyzes the final transesterification reaction to produce L-chicoric acid. researchgate.netresearchgate.net This final step is unusual, as SCPL acyltransferases typically use sugar esters as acyl donors, highlighting a specialized evolutionary path for L-chicoric acid synthesis in Echinacea. researchgate.net

Biosynthesis of this compound

The natural occurrence and biosynthetic pathway of this compound are significantly less clear. While it has been chemically synthesized for research purposes by reacting caffeic acid derivatives with L-tartaric acid, its presence in nature is sparsely documented, with reports of its isolation from chicory (Cichorium intybus). nih.govfrontiersin.orgacs.org There is currently no published research detailing the specific enzymes or genetic pathways responsible for the biosynthesis of this compound in plants. Its formation would theoretically require the enzymatic utilization of D-tartaric acid as a substrate, a process that has not yet been characterized for this compound.

Biosynthesis of meso-Chicoric Acid

The existence of meso-chicoric acid as a natural product is a subject of ongoing scientific discussion. It has been reported in plants such as horsetail (B1181666) (Equisetum arvense) and iceberg lettuce. nih.govfrontiersin.org However, some research suggests that the detection of meso-chicoric acid in plant extracts may be an artifact of the extraction and purification process. nih.govfrontiersin.org Specifically, studies have shown that L-chicoric acid can isomerize into the meso-form at room temperature in methanol (B129727) extracts. nih.govfrontiersin.org

Despite this ambiguity, some efforts have been made to identify enzymes involved in its potential biosynthesis. frontiersin.orgresearchgate.net Research has investigated the role of hydroxycinnamoyltransferases in its formation. frontiersin.orgresearchgate.net The fact that other meso-tartaric acid conjugates, such as p-coumaroyl-meso-tartaric acid, have been identified in plants like spinach suggests that the natural enzymatic conjugation to meso-tartaric acid is possible, but it has yet to be definitively confirmed that the compound is formed in vivo before extraction. nih.govfrontiersin.org

Detailed Research Findings

Recent breakthroughs, particularly in Echinacea purpurea, have illuminated the intricate steps of L-chicoric acid biosynthesis. The identification of chicoric acid synthase (CAS) as a vacuolar SCPL enzyme that uses chlorogenic acid and caftaric acid as substrates was a significant finding. researchgate.net This discovery demonstrated a novel function for SCPL enzymes and resolved the final step of the pathway. The roles of EpHQT and EpHTT in producing the necessary precursors in the cytosol further clarified the compartmentalization of the synthesis. nih.govresearchgate.net

In contrast, research into the biosynthesis of D- and meso-isomers remains preliminary. The primary challenge is distinguishing between genuine natural products and artifacts of processing. For instance, while L- and this compound co-elute under many standard HPLC conditions, meso-chicoric acid can sometimes be separated, eluting just after the L-form. nih.govfrontiersin.org The lack of identified specific enzymes for the D- and meso-forms remains a major gap in the understanding of their biogenesis.

Table 1: Comparative Overview of Chicoric Acid Stereoisomer Biosynthesis

FeatureL-Chicoric AcidThis compoundmeso-Chicoric Acid
Tartaric Acid Core L-(+)-tartaric acidD-(-)-tartaric acidmeso-tartaric acid
Key Precursors Caffeoyl-CoA, Caftaric acid, Chlorogenic acid researchgate.netmdpi.comCaffeoyl-CoA, D-tartaric acid (hypothesized)Caffeoyl-CoA, meso-tartaric acid (hypothesized)
Key Enzymes PAL, C4H, 4CL, C3H, HCT, EpHQT, EpHTT, Chicoric Acid Synthase (CAS) nih.govmdpi.comresearchgate.netNot identifiedHydroxycinnamoyltransferases investigated, but specific enzymes not confirmed frontiersin.orgresearchgate.net
Cellular Location Cytosol and Vacuole researchgate.netmdpi.comUnknownUnknown
Natural Occurrence Abundant; found in Echinacea purpurea, Cichorium intybus, many ferns. nih.govfrontiersin.orgRarely reported; identified in Cichorium intybus. frontiersin.orgDebated; reported in Equisetum arvense (horsetail). May be an isomerization artifact. nih.govfrontiersin.org
Biosynthesis Status Pathway elucidated. nih.govresearchgate.netPathway unknown.Pathway unknown; natural formation unconfirmed. frontiersin.org

Extraction, Isolation, and Purification Methodologies for D Chicoric Acid

Conventional and Advanced Extraction Techniques

The initial step in isolating D-chicoric acid involves its extraction from a plant matrix. The choice of technique and parameters significantly impacts the efficiency and quality of the final extract.

Conventional solvent extraction remains a widely used method for obtaining chicoric acid. The optimization of parameters such as solvent composition, temperature, and the ratio of solvent to solid material is crucial for maximizing extraction yield. Ethanol and methanol (B129727), often in aqueous solutions, are common solvents due to their efficiency in dissolving chicoric acid. google.com

Research on Echinacea purpurea has demonstrated that a hydroalcoholic solution is particularly effective. One study identified an optimal ethanol-to-water ratio of 60:40, an extraction temperature of 60°C, and a solid-to-solvent ratio of 1:8 as ideal for maximizing chicoric acid yield. frontiersin.org Another investigation focusing on E. purpurea flowers determined that reflux extraction with 40% ethanol at a 1:15 solid-to-liquid ratio, performed three times at 70°C for one hour each, was optimal. For the aerial parts of chicory (Cichorium intybus), optimal conditions for methanol reflux extraction were found to be a 70% methanol concentration, a temperature of 60°C, a solid-to-liquid ratio of 1:60 (g/mL), and a reflux duration of one hour.

The following table summarizes key findings on the optimization of solvent extraction for chicoric acid from various plant sources.

Plant SourceOptimal SolventSolid-Liquid Ratio (g/mL)Temperature (°C)DurationExtraction Yield/Purity
Echinacea purpurea (roots/shoots)60% Ethanol1:860Not SpecifiedMaximized Yield
Echinacea purpurea (flowers)40% Ethanol1:15703 x 1 hour~1.9% Purity in Primary Extract
Cichorium intybus (shoots)70% Methanol1:60601 hour8.808 mg/g
Cichorium intybus (aerial parts)40-70% Ethanol1:3 - 1:20Room Temp.30 hoursNot Specified

To enhance extraction efficiency and reduce processing time and solvent consumption, various assisted extraction techniques have been explored.

Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation to disrupt plant cell walls, facilitating greater solvent penetration and accelerating the diffusion of target compounds into the solvent. google.com This method has been successfully applied to chicoric acid extraction. For instance, using a 40%-70% ethanol or methanol solution with a solid-to-liquid ratio between 1:3 and 1:10 (G/V), ultrasonic extraction for 40 minutes has been shown to be effective for chicory. google.com The optimization of UAE involves several parameters, including ultrasonic power, frequency, temperature, and extraction time, to maximize yield without causing thermal degradation of the compound. nih.gov

Enzyme-Assisted Extraction (EAE) is a green technology that employs specific enzymes, such as cellulases, pectinases, and hemicellulases, to selectively break down the components of the plant cell wall. This enzymatic hydrolysis increases the permeability of the cell wall, allowing for a more efficient release of intracellular compounds like chicoric acid into the solvent. EAE is performed under mild temperature and pH conditions, which can help preserve the integrity of heat-sensitive molecules. Studies on chicory by-products have shown that combining enzymatic treatments with ultrasound can achieve antioxidant extraction yields comparable to conventional hydroalcoholic methods.

Chicoric acid is highly susceptible to degradation, primarily through enzymatic oxidation and hydrolysis. The primary enzymes responsible for its oxidative degradation in plant extracts are polyphenol oxidases (PPO). Therefore, implementing strategies to prevent this degradation during extraction is critical for preserving the yield and purity of the final product.

Several effective methods have been identified:

Inert Atmosphere : Conducting the extraction process under a nitrogen atmosphere can effectively prevent oxidation by displacing oxygen. google.com One protocol specifies bubbling nitrogen gas through the solvent-plant mixture at a rate of 500 L/hour during extraction. google.com

Addition of Antioxidants : The degradation of chicoric acid can be significantly inhibited by adding antioxidants to the extraction solvent. Ascorbic acid is particularly effective; one study found that adding 50 mM ascorbic acid along with 40% ethanol to aqueous extracts of Echinacea purpurea resulted in a stable concentration of chicoric acid for over four weeks.

Blanching : Pre-treating the plant material by blanching (a brief exposure to boiling water or steam) is a straightforward and effective method to deactivate native enzymes like PPO, thereby preserving chicoric acid and other phenolic compounds during subsequent extraction steps. frontiersin.org

Drying : Proper post-harvest drying of plant material to a moisture content below 10% is also crucial. Techniques such as freeze-drying or blast drying at controlled temperatures (e.g., 40°C) can effectively prevent enzymatic decomposition before extraction begins. google.com

Chromatographic and Other Isolation Strategies

Following crude extraction, various chromatographic techniques are employed to isolate and purify chicoric acid from other co-extracted compounds.

Preparative HPLC is a high-resolution technique used for the large-scale purification of specific compounds from a complex mixture. While analytical HPLC is widely used for the quantification of chicoric acid, preparative HPLC is employed for its isolation to a high degree of purity. frontiersin.org The process involves injecting the concentrated crude extract onto a column packed with a stationary phase.

For a polar compound like chicoric acid, reversed-phase chromatography is typically used. This involves a nonpolar stationary phase, commonly octadecyl-silica (C18), and a polar mobile phase. A gradient elution is often employed, where the mobile phase composition is changed over time to effectively separate compounds with different polarities. A typical mobile phase consists of a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of acid (e.g., formic acid) added to ensure the phenolic acids remain in their protonated form for better retention and peak shape.

In one purification scheme, after initial separation on a macroporous resin, the chicoric acid-rich fraction was dissolved in a methanol solution and further purified on a C-18 silica gel column. google.com Elution with a 50% methanol solution and subsequent recrystallization yielded chicoric acid with a purity of over 90%. google.com

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby avoiding irreversible adsorption of the sample onto the stationary phase. A specific and highly efficient form of this method, pH-zone-refining counter-current chromatography, has been successfully applied to the preparative separation of chicoric acid from Echinacea Purpurea.

This technique is particularly well-suited for ionizable compounds like chicoric acid. nih.gov The separation relies on partitioning the analyte between two immiscible liquid phases based on its pKa value. In a typical setup for acidic compounds, a retainer acid (e.g., trifluoroacetic acid, TFA) is added to the organic stationary phase, and a basic eluter (e.g., ammonia) is added to the aqueous mobile phase. nih.gov

In one documented application, a 3.0-gram sample of crude Echinacea extract was separated using a two-phase solvent system of methyl tert-butyl ether-acetonitrile-water (4:1:5, v/v). The stationary organic phase contained 10 mM trifluoroacetic acid, while the aqueous mobile phase contained 10 mM ammonia. This single chromatographic step, performed twice, yielded 563 mg of chicoric acid at an impressive 95.6% purity. This demonstrates that pH-zone-refining CCC is a powerful and efficient method for the large-scale isolation of high-purity chicoric acid.

Membrane Filtration and Purification

Membrane filtration has emerged as a significant technology for the purification of chicoric acid from plant extracts, such as chicory juice. This method offers a simplified process for clarification, which is a crucial step in isolating the compound. By using micro- and ultrafiltration membranes, impurities can be effectively removed, which can enhance juice yield and improve the quality of the final product.

One advanced application of this technology is the use of a rotating disk module (RDM) for the clarification of chicory juice. Research has shown that employing a rotating disk module for micro- and ultrafiltration can lead to a higher permeate flux and better product quality compared to traditional dead-end filtration methods researchgate.net. The high shear rates produced by the high rotating speeds of the RDM reduce membrane fouling by promoting the back transport of foulants from the membrane surface into the feed solution researchgate.net. This efficiency allows for a volume reduction ratio of up to 10, yielding a permeate that is both well-clarified and rich in target compounds like chicoric acid researchgate.net. Further process optimization, such as the use of pulsed electric field (PEF) as a pretreatment, has also been shown to produce satisfactory results in chicory juice clarification researchgate.net. Chemical cleaning, for instance with a detergent solution like P3-ultrasil 10, has proven effective in recovering the water flux of fouled membranes, ensuring the longevity and efficiency of the filtration system researchgate.net.

Purity Assessment of Isolated this compound

The purity of isolated this compound is predominantly assessed using High-Performance Liquid Chromatography (HPLC). This analytical technique is a cornerstone for both the identification and quantification of chicoric acid in various samples, from raw plant materials to purified extracts nih.govfrontiersin.orgresearchgate.netsemanticscholar.orgnih.gov.

A typical HPLC analysis involves a reversed-phase column (e.g., C18) and a mobile phase often consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol rainbowextract.com. Detection is commonly performed using a Diode Array Detector (DAD) at a wavelength of approximately 330 nm, which is the maximum absorption for chicoric acid nih.govrainbowextract.com. The method's robustness allows for the simultaneous analysis of chicoric acid and other related compounds researchgate.netsemanticscholar.orgnih.gov.

The table below summarizes the results from various purification and analysis methodologies, demonstrating the effectiveness of these techniques in achieving high-purity this compound.

Initial MaterialPurification MethodFinal Purity (%)Analytical Method
Echinacea purpurea ExtractMacroporous resin chromatography85%HPLC
Echinacea purpureaOrganic solvent extraction, resin separation, crystallization>96%Not specified
Echinacea purpurea ExtractMacroporous adsorption resin (HPD100)From 4% to 63%HPLC
ChicoryC-18 silica gel column chromatography, recrystallization>90%TLC
Commercially available standardNot applicable≥99%HPLC

Analytical and Characterization Techniques for D Chicoric Acid

Spectroscopic Identification and Structural Elucidation

Mass Spectrometry (MS, MS/MS)

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are powerful tools for the identification and quantification of chicoric acid. In electrospray ionization (ESI) in negative ion mode, chicoric acid typically exhibits a deprotonated molecular ion ([M-H]⁻) at m/z 473 unipi.itmdpi.com. Further fragmentation analysis via MS/MS provides characteristic fragment ions that aid in structural confirmation. Common fragmentation pathways involve the loss of a caffeoyl moiety, resulting in a fragment ion at m/z 311 , and the subsequent loss of another caffeoyl group or related fragments unipi.itmdpi.com. The fragment corresponding to caffeic acid itself is observed at m/z 179 unipi.itmdpi.com. These fragmentation patterns are essential for confirming the presence of chicoric acid in complex matrices and for distinguishing it from other related compounds. Selective-ion monitoring (SIM) at m/z 472.8 has also been employed for quantitative analysis nih.gov. While fragmentation patterns can be similar across different geometrical isomers of chicoric acid, optimized MS/MS conditions can contribute to their differentiation africaresearchconnects.comdaneshyari.com.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods, particularly UV-Visible (UV-Vis) and Infrared (IR) spectroscopy, are valuable for the qualitative analysis and identification of chicoric acid.

Infrared Spectroscopy: Infrared (IR) spectroscopy is primarily used for identity testing of chicoric acid sigmaaldrich.cn. The IR spectrum provides information about the functional groups present in the molecule. Bands observed around 1746 cm⁻¹ and 1716 cm⁻¹ are attributed to the vibrations of the carboxyl groups of the tartaric acid component within the chicoric acid structure nih.gov. Upon complexation with metal ions, these bands may disappear, indicating that the metal is bound through the carboxylate group, with new bands appearing for the carboxylate anion nih.gov.

Chiral Analysis of D-Chicoric Acid and its Isomers

Chicoric acid possesses two chiral carbon atoms within its tartaric acid moiety, leading to the existence of stereoisomers: levorotatory (L-chicoric acid), dextrorotatory (this compound), and meso-chicoric acid frontiersin.org. The differentiation and separation of these isomers, particularly L- and this compound, present analytical challenges.

Standard reversed-phase High-Performance Liquid Chromatography (HPLC) methods often result in the co-elution of L- and D-chicoric acids, making their separation difficult africaresearchconnects.comfrontiersin.orgresearchgate.net. While 2D-paper chromatography has been employed to distinguish isomers frontiersin.orgresearchgate.net, modern chiral analysis relies heavily on HPLC utilizing specialized chiral stationary phases (CSPs). Various CSPs, including those based on polysaccharides like Chiralpak AD-H or other matrices such as C18, biphenyl, phenyl-hexyl, and pentafluorophenyl propyl (PFPP) columns, have been investigated for their ability to resolve geometrical and stereoisomers of chicoric acid africaresearchconnects.comdaneshyari.com. The choice of column chemistry and mobile phase composition significantly influences the separation efficiency of these isomers africaresearchconnects.comdaneshyari.com. Furthermore, plant extracts can contain different geometrical isomers (e.g., cis/trans) of chicoric acid, which may also require specific chromatographic conditions for resolution daneshyari.comresearchgate.net. While MS fragmentation patterns can be similar, they can provide supplementary information for isomer identification when coupled with optimized chromatographic separations africaresearchconnects.comdaneshyari.com.

Method Validation Parameters for this compound Analysis

The reliable quantification of chicoric acid in various matrices necessitates the development and validation of analytical methods. High-performance liquid chromatography (HPLC), often coupled with UV-Vis or mass spectrometry detectors, is commonly used and validated for this purpose.

A validated rapid reversed-phase liquid chromatography (LC) method utilizing UV absorption and mass spectrometry (MS) detection has been developed for quantifying chicoric acid nih.gov. This method demonstrates high throughput, with a turnaround time of approximately 3 minutes per analysis, significantly faster than traditional LC methods that can take 15 to 60 minutes nih.govresearchgate.net.

Key method validation parameters reported for a fast LC-UV/MS method include:

Limit of Detection (LOD):

UV detection: 0.75 ng

MS-SIM detection: 0.15 ng

Limit of Quantification (LOQ):

UV detection: 2.5 ng

MS-SIM detection: 0.5 ng

Other validated methods have employed internal standards, such as naringenin, to enhance the accuracy of quantification for chicoric acid and other compounds in complex plant extracts acs.orgacs.org. Method validation ensures the accuracy, precision, linearity, and robustness of the analytical procedures, making them suitable for routine analysis and quality control of chicoric acid content.

Biological Activities and Mechanistic Studies of D Chicoric Acid Pre Clinical Focus

Antioxidant Mechanisms

D-Chicoric acid exhibits potent antioxidant properties through multiple mechanisms, including direct radical scavenging and modulation of the body's endogenous antioxidant defense systems.

Direct Radical Scavenging Activities (in vitro, e.g., DPPH, •OH)

In vitro studies have consistently demonstrated the capacity of this compound to directly neutralize harmful free radicals. rsc.org Its ability to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the hydroxyl radical (•OH) has been well-documented. rsc.orgnih.gov The radical scavenging activity is a key indicator of a compound's antioxidant potential. For instance, one study showed that chicoric acid exhibited a marked scavenging capacity for the DPPH radical. nih.govspandidos-publications.com Another study quantified this activity, noting that while the clearance effect of chicoric acid on DPPH was dose-dependent, it was comparatively weaker than the standard antioxidant, vincristine, at the same concentrations. nih.gov However, at a concentration of 380 mg/ml, chicoric acid achieved a significant DPPH clearance of 47.8%. nih.gov Dicaffeoyl derivatives like chicoric acid have shown higher free radical scavenging potential compared to their monocaffeoyl counterparts. researchgate.net

The table below summarizes the in vitro radical scavenging activities of this compound from a representative study.

RadicalScavenging ActivityReference
DPPHDose-dependent scavenging observed. nih.gov
•OHEffective scavenging demonstrated. nih.gov

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2/HO-1 pathway, CAT, GSH) in Cellular and Animal Models

Beyond direct radical scavenging, this compound enhances the body's own antioxidant defenses. A crucial mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. rsc.orgacs.orgnih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. rsc.org

In cellular models, such as SH-SY5Y neuroblastoma cells and BV-2 microglial cells, this compound has been shown to promote the translocation of Nrf2 from the cytoplasm to the nucleus. rsc.orgacs.org This nuclear translocation leads to the upregulation of downstream antioxidant enzymes, including HO-1 and NAD(P)H quinone dehydrogenase 1 (NQO1). rsc.orgacs.orgnih.gov Studies have demonstrated that this compound can upregulate the expression of these enzymes at both the mRNA and protein levels. rsc.org

Animal studies have corroborated these cellular findings. In mice subjected to oxidative stress, administration of this compound resulted in the activation of the Nrf2 pathway in the brain, leading to increased expression of HO-1 and NQO1. rsc.org Furthermore, this compound treatment has been shown to significantly elevate the activity of other critical antioxidant enzymes like catalase (CAT) and increase the levels of reduced glutathione (B108866) (GSH) in the serum of these animals. rsc.orgrsc.org The compound has also been observed to enhance the activities of glutathione peroxidase (GPx) and superoxide (B77818) dismutase (SOD). plos.orgmdpi.com

The table below presents findings on the modulation of endogenous antioxidant systems by this compound.

Model SystemPathway/EnzymeObserved EffectReference
SH-SY5Y cellsNrf2/HO-1Promoted nuclear translocation of Nrf2, increased HO-1 and NQO1 expression. rsc.org
BV-2 microgliaNrf2/HO-1Upregulated Nrf2 signaling and downstream antioxidant enzymes. acs.org
Mouse BrainNrf2/HO-1Activated Nrf2 pathway, increased HO-1 and NQO1 expression. rsc.org
Mouse SerumCAT, GSHSignificantly elevated CAT activity and GSH levels. rsc.orgrsc.org
L6 MyotubesGPx, SODIncreased GPx and SOD activities. plos.org

Protection Against Oxidative Damage in Biological Systems (e.g., lipid peroxidation)

The antioxidant activities of this compound translate into tangible protection against oxidative damage in biological systems. A key indicator of oxidative damage is lipid peroxidation, the process where free radicals attack lipids in cell membranes, leading to cellular injury.

In animal models of oxidative stress, treatment with this compound has been shown to markedly reduce the levels of malondialdehyde (MDA), a major product and biomarker of lipid peroxidation. rsc.org This reduction in MDA levels was observed in the serum and hippocampus of mice. rsc.org Similarly, in a mouse model of non-alcoholic steatohepatitis, oral administration of chicoric acid reduced hepatic lipid peroxidation. caymanchem.com In vitro studies using human umbilical vein endothelial cells (HUVECs) also demonstrated that chicoric acid mitigated the inactivation of catalase and SOD caused by oxidized low-density lipoprotein (oxLDL) and reduced the formation of reactive oxygen species (ROS). nih.gov

The table below summarizes the protective effects of this compound against oxidative damage.

Biological SystemMarker of DamageProtective EffectReference
Mouse SerumMalondialdehyde (MDA)Markedly reduced levels. rsc.org
Mouse HippocampusMalondialdehyde (MDA)Markedly reduced levels. rsc.org
Mouse LiverLipid PeroxidationReduced hepatic lipid peroxidation. caymanchem.com
Human Endothelial CellsROS FormationMitigated oxLDL-induced ROS formation. nih.gov

Anti-inflammatory Mechanisms

This compound also possesses significant anti-inflammatory properties, which are intricately linked to its antioxidant effects. It exerts these effects by inhibiting the production of pro-inflammatory molecules and modulating key intracellular signaling pathways.

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β) in Cellular and Animal Models

Preclinical studies have consistently shown that this compound can suppress the production and release of key pro-inflammatory mediators. In various cellular and animal models of inflammation, this compound has been found to significantly reduce the levels of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). rsc.orgspandidos-publications.comrsc.org

For instance, in mice with D-galactose-induced cognitive impairment, treatment with chicoric acid markedly reduced the serum levels of TNF-α and IL-1β. rsc.orgrsc.org Similarly, in lipopolysaccharide (LPS)-induced inflammation models, both in mouse brain and in BV2 microglial cells, this compound lowered the levels of inflammatory mediators including TNF-α and IL-1β. nih.gov Further studies in human C28/I2 chondrocytes demonstrated that chicoric acid suppressed the overproduction of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), TNF-α, IL-1β, and interleukin-6 (IL-6) induced by TNF-α. researchgate.netnih.gov In RAW264.7 macrophage cells, chicoric acid inhibited the LPS-induced production of IL-1β and TNF-α in a dose-dependent manner. spandidos-publications.com

The table below details the inhibitory effects of this compound on pro-inflammatory mediators.

Model SystemPro-inflammatory MediatorObserved EffectReference
Mouse SerumTNF-α, IL-1βMarkedly reduced levels. rsc.orgrsc.org
Mouse Brain & BV2 MicrogliaTNF-α, IL-1β, iNOS, COX-2Reduced levels of inflammatory mediators. nih.gov
Human ChondrocytesNO, PGE2, TNF-α, IL-1β, IL-6Suppressed overproduction. researchgate.netnih.gov
RAW264.7 MacrophagesIL-1β, TNF-αDose-dependent inhibition of production. spandidos-publications.com

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt)

The anti-inflammatory effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that regulate the inflammatory response. Key among these are the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

NF-κB Pathway: NF-κB is a master regulator of inflammation. This compound has been shown to inhibit the activation of the NF-κB pathway in numerous studies. acs.orgnih.govoncotarget.commdpi.com It achieves this by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the translocation of the NF-κB p65 subunit to the nucleus. oncotarget.comnih.gov This inhibition of NF-κB activation leads to the downregulation of its target pro-inflammatory genes. nih.govoncotarget.com For example, chicoric acid was found to attenuate the activation of NF-κB in oxLDL-treated endothelial cells and in LPS-stimulated microglial cells. acs.orgoncotarget.com

MAPK Pathway: The MAPK signaling pathways (including p38, JNK, and ERK) are also crucial in mediating inflammatory responses. This compound has been demonstrated to modulate MAPK signaling. acs.orgnih.govoncotarget.commdpi.com In endothelial cells, chicoric acid mitigated the phosphorylation of p38 MAPK promoted by oxLDL. oncotarget.com In microglial cells, it inhibited the LPS-induced activation of the MAPK pathway. acs.orgnih.gov

PI3K/Akt Pathway: The PI3K/Akt pathway is involved in a variety of cellular processes, including inflammation and cell survival. This compound's influence on this pathway has been noted in several contexts. nih.govmedchemexpress.comacs.org In some cell types, chicoric acid has been shown to decrease the phosphorylation of Akt, a key component of this pathway. medchemexpress.comacs.org In the context of inflammation, synergistic effects have been observed where luteolin (B72000) and chicoric acid together inactivated the PI3K-Akt pathway in LPS-stimulated cells. nih.gov

The table below summarizes the modulation of intracellular signaling pathways by this compound.

Signaling PathwayModel SystemObserved EffectReference
NF-κBEndothelial Cells, MicrogliaInhibited activation and nuclear translocation. acs.orgnih.govoncotarget.com
MAPKEndothelial Cells, MicrogliaInhibited phosphorylation/activation. acs.orgnih.govoncotarget.com
PI3K/Akt3T3-L1 Preadipocytes, RAW 264.7 CellsDecreased Akt phosphorylation; synergistic inhibition. nih.govacs.org

Impact on Inflammatory Enzyme Activities (e.g., COX-2)

This compound has demonstrated notable effects on key inflammatory enzymes, particularly cyclooxygenase-2 (COX-2). In pre-clinical models, it has been shown to modulate the expression and activity of this enzyme, which is pivotal in the inflammatory cascade.

In a study involving rats with cerebral ischemia-reperfusion injury, treatment with chicoric acid was found to reduce the expression of COX-2. scispace.com This inhibition of COX-2 is a critical mechanism in mitigating inflammatory responses. The anti-inflammatory properties of chicoric acid are further supported by findings that it can suppress the production of pro-inflammatory cytokines. acs.org For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, chicoric acid significantly inhibited the production of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in a dose-dependent manner. spandidos-publications.com

The anti-inflammatory actions of chicoric acid are linked to its ability to modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov By inhibiting the activation of NF-κB, chicoric acid can downregulate the expression of various inflammatory mediators, including COX-2 and pro-inflammatory cytokines. nih.govnih.gov

Immunomodulatory Effects

This compound has been shown to possess significant immunomodulatory properties, influencing both innate and adaptive immune responses in pre-clinical settings.

Stimulation of Phagocytosis (in vitro and in vivo)

A consistent finding across multiple studies is the ability of this compound to stimulate phagocytosis, a crucial process in the innate immune response for clearing pathogens and cellular debris. This effect has been observed in both laboratory (in vitro) and living organism (in vivo) models. wikipedia.orgoncotarget.comjst.go.jpresearchgate.netresearchgate.netnih.gov

In vitro studies using murine macrophage cell lines, such as RAW 264.7, have demonstrated that chicoric acid can enhance phagocytic activity. tandfonline.comnih.gov For example, a standardized extract of Echinacea purpurea with a high chicoric acid content significantly increased phagocytosis in RAW 264.7 cells. tandfonline.comnih.gov This suggests a direct effect on macrophage function.

In vivo evidence further supports these findings. Studies in animal models have shown that administration of chicoric acid can lead to an increased phagocytic index. tandfonline.comnih.gov For instance, in a mouse model of immunosuppression induced by cyclophosphamide, an extract containing chicoric acid significantly improved macrophage phagocytosis. tandfonline.comnih.gov

Modulation of Immune Cell Functions (e.g., lymphocyte proliferation, macrophage activation)

This compound has been shown to modulate the function of various immune cells, including lymphocytes and macrophages. cambridge.org In studies with chronically stressed mice, chicoric acid significantly enhanced lymphocyte proliferation. nih.gov It has also been observed to increase the populations of CD3+, CD4+, and CD8+ T cells, indicating a broad-spectrum enhancement of T-cell mediated immunity. nih.govnih.gov

Beyond proliferation, chicoric acid also influences macrophage activation. In RAW 264.7 macrophage cells, it has been shown to increase the production of nitric oxide (NO), a key signaling molecule in macrophage activation and host defense. tandfonline.com Furthermore, chicoric acid can stimulate the release of cytokines such as TNF-α, IL-6, and IL-1β from macrophages, further highlighting its role in activating these crucial immune cells. spandidos-publications.comtandfonline.com In one study, chicoric acid was found to significantly inhibit the lipopolysaccharide (LPS)-induced production of IL-1β and TNF-α in RAW264.7 cells in a dose-dependent manner. spandidos-publications.com

Effects on Specific Immune Responses (e.g., CD28/CTLA-4 and Th1 pathway modulation)

Research has delved into the specific molecular pathways through which this compound exerts its immunomodulatory effects. A key area of investigation has been its impact on the CD28/CTLA-4 co-stimulatory pathway and the Th1 immune response.

In a study on chronically stressed mice, chicoric acid was found to upregulate the expression of the co-stimulatory molecule CD28 and its ligand CD80, while downregulating the inhibitory molecule CTLA-4. nih.govnih.gov This modulation favors a more robust T-cell activation. The study also demonstrated that chicoric acid stimulated the production of Th1 cytokines, including interleukin-2 (B1167480) (IL-2), interferon-gamma (IFN-γ), and IL-12, while suppressing the Th2 cytokine IL-10. nih.gov This shift towards a Th1-dominant response is crucial for effective cell-mediated immunity. These findings suggest that chicoric acid can reverse the immunosuppressive effects of chronic stress by augmenting the Th1 cytokine profile and modulating the CD28/CTLA-4 pathway. nih.govlongdom.org

Metabolic Regulation (Pre-clinical Investigations)

Pre-clinical studies have begun to explore the role of this compound in metabolic regulation, with a particular focus on glucose homeostasis.

Effects on Glucose Homeostasis in Cellular and Animal Models

This compound has demonstrated potential in modulating glucose metabolism in both cellular and animal models. frontiersin.org It has been identified as a compound that may enhance insulin (B600854) release and glucose uptake, suggesting it could act as both an insulin-secreting and insulin-sensitizing agent. chemfaces.com

In cellular models, such as L6 myotubes, chicoric acid has been shown to stimulate the AMP-activated protein kinase (AMPK) pathway. scispace.comthegoodscentscompany.com AMPK is a key regulator of cellular energy homeostasis, and its activation can lead to increased glucose uptake and utilization. Furthermore, studies have suggested that chicoric acid may play a role in the protection and regeneration of pancreatic β-cells, the cells responsible for insulin production. phytopharmajournal.com This is potentially mediated through the modulation of apoptosis-related genes. phytopharmajournal.com

Animal studies have provided further evidence for the effects of chicoric acid on glucose homeostasis. While specific data from these studies is still emerging, the collective pre-clinical evidence points towards a beneficial role for this compound in the regulation of glucose metabolism. frontiersin.org

Modulation of Glucose Uptake (e.g., in L6 muscular cells)

Studies utilizing L6 muscular cells, a common model for skeletal muscle, have demonstrated that this compound can enhance glucose uptake. nih.gov Research indicates that both chicoric acid and its related compound, chlorogenic acid, increase glucose uptake in these cells, an effect that is notably observed in the presence of insulin. nih.gov This suggests that this compound may act as an insulin sensitizer, improving the efficiency of insulin-mediated glucose transport into muscle cells. Further investigations have shown that chicoric acid treatment can enhance the translocation of Glucose Transporter 4 (GLUT4) to the cell surface in a dose-dependent manner. tandfonline.com GLUT4 is the primary insulin-regulated glucose transporter in muscle and adipose tissue, and its movement to the cell membrane is a critical step in glucose uptake. In palmitate-induced insulin-resistant C2C12 myotubes, another muscle cell line, chicoric acid was found to effectively improve impaired glucose uptake. tandfonline.com

Impact on Insulin Signaling and Insulin Resistance (e.g., PTP1B inhibition)

This compound has been shown to positively impact insulin signaling pathways and combat insulin resistance. One of the key mechanisms identified is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). nih.govcambridge.org PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is considered a therapeutic target for type 2 diabetes and obesity. cambridge.orgnih.gov Studies have shown that extracts of chicory leaves, rich in caffeoyl derivatives like chicoric acid, can inhibit PTP1B activity in a dose-dependent manner. cambridge.org

In models of insulin resistance, such as glucosamine-induced HepG2 cells, chicoric acid has been observed to reverse insulin resistance and stimulate glucose uptake by promoting the translocation of glucose transporter 2 (GLUT2). nih.gov Furthermore, in fatty acid-induced insulin-resistant C2C12 myoblasts, chicoric acid treatment led to increased expression of key proteins in the insulin signaling cascade, including PI3K, p-AKT, and p-p70S6K. phytopharmajournal.com This activation of the PI3K/Akt pathway is crucial for mediating insulin's metabolic effects. tandfonline.com By enhancing these signaling pathways, this compound helps to counteract the molecular defects associated with insulin resistance. tandfonline.comtandfonline.com

Regulation of Glycogen (B147801) Synthesis

This compound has demonstrated the ability to regulate glycogen synthesis, a crucial process for storing glucose in the liver and muscles. In diabetic mice, supplementation with chicoric acid was found to regulate glycogen synthesis. nih.gov Further in vitro studies using glucosamine-induced HepG2 cells showed that chicoric acid, similar to the AMPK activator AICAR, accelerated the phosphorylation of glycogen synthase kinase-3β (GSK-3β) and subsequently stimulated glycogen synthesis. rsc.org The activation of GSK-3β is a key step in the regulation of glycogen metabolism. rsc.org Additionally, chicoric acid treatment has been shown to increase skeletal muscle glycogen content, which is consistent with its modulatory effects on PTP1B, PI3K, and GSK-3β. cambridge.org

Effects on Pancreatic β-cell Function and Regeneration in Animal Models

Pre-clinical studies suggest that this compound may have a protective and regenerative effect on pancreatic β-cells, the cells responsible for producing insulin. phytopharmajournal.comphytopharmajournal.com In mouse models of diabetes, chicoric acid has been shown to inhibit pancreas apoptosis and adjust islet function, leading to increased insulin generation and secretion. nih.gov It is believed to play a role in β-cell protection by modulating apoptosis-related genes. phytopharmajournal.com The potential for chicoric acid to stimulate the regeneration of residual β-cells is a significant area of research, as many individuals with diabetes retain some functional β-cells. phytopharmajournal.comphytopharmajournal.com Studies have documented that chicoric acid can stimulate insulin secretion from the INS-1E insulin-secreting cell line and from rat islets of Langerhans. nih.gov

Modulation of Lipid Metabolism (in vitro and in vivo animal models)

This compound has demonstrated significant effects on lipid metabolism in both cell-based and animal studies. nih.govfrontiersin.org In a mouse model of nonalcoholic steatohepatitis (NASH) induced by a methionine- and choline-deficient diet, oral administration of chicoric acid reduced the expression of genes related to lipogenesis. nih.gov This suggests a role for chicoric acid in mitigating the abnormal fat synthesis associated with this liver condition.

Further in vitro experiments using HepG2 and AML-12 liver cells cultured in a medium that mimics the deficient diet showed that chicoric acid treatment led to an increase in AMP-activated protein kinase (AMPK) activation. nih.gov AMPK is a key cellular energy sensor that, when activated, can switch off fatty acid synthesis and promote fatty acid oxidation.

In a separate study involving mice fed a high-fat diet, a formula containing chicoric acid as a main phenolic constituent led to a significant decrease in body weight gain, adipose tissue weight, and the amount of fat accumulated in the liver after 10 weeks of treatment. mdpi.com An in silico molecular docking study suggested that chicoric acid binds strongly to several proteins involved in regulating lipid and cholesterol metabolism, including HMG-CoA reductase, PPARα/γ, and ATP-citrate lyase. mdpi.com These findings highlight the potential of this compound to modulate multiple targets within the lipid metabolism pathway.

Anti-obesity Mechanisms (e.g., apoptosis in preadipocytes via ROS-mediated pathways)

The anti-obesity potential of this compound has been explored through its effects on preadipocytes, the precursor cells to fat cells. researchgate.netacs.orgchemfaces.com Research has shown that chicoric acid can inhibit the viability of 3T3-L1 preadipocytes and induce apoptosis, or programmed cell death. researchgate.netacs.orgchemfaces.com This apoptotic process is characterized by key cellular changes, including chromatin condensation, cleavage of poly ADP-ribose-polymerase (PARP), and a dysregulation of the Bax/Bcl-2 ratio, which are indicative of mitochondria-dependent apoptosis. researchgate.netacs.orgchemfaces.com

A central mechanism underlying these effects is the generation of reactive oxygen species (ROS). researchgate.netacs.orgchemfaces.com Chicoric acid was found to induce ROS production in preadipocytes. researchgate.netacs.org The subsequent cell death and changes in signaling pathways were significantly blocked when the cells were pre-treated with an antioxidant, N-acetylcysteine (NAC), confirming the critical role of ROS in this process. researchgate.netacs.orgchemfaces.com

Furthermore, the apoptotic effects of chicoric acid in preadipocytes involve the modulation of key signaling pathways, including the PI3K/Akt and MAPK (p38 MAPK, JNK, and ERK1/2) pathways. researchgate.netacs.orgchemfaces.com The interplay between these pathways was demonstrated through the use of specific protein kinase inhibitors. researchgate.netacs.orgchemfaces.com

Neuroprotective Mechanisms

This compound has demonstrated promising neuroprotective effects in various preclinical models of neurodegenerative diseases. nih.govrsc.orgnih.gov Studies suggest that its mechanisms of action are multifaceted, involving anti-inflammatory, antioxidant, and direct neuronal protective properties. nih.gov

In a mouse model of Parkinson's disease, chicoric acid pretreatment was shown to prevent dopaminergic neuronal damage and motor deficits. nih.gov It also increased the levels of brain-derived neurotrophic factor (BDNF), dopamine, and 5-hydroxyindoleacetic acid in the striatum. nih.gov Furthermore, chicoric acid modulated the immune response in the spleen and colon, suggesting an influence on the brain-spleen and brain-gut axes. nih.gov

In models relevant to Alzheimer's disease, chicoric acid has been shown to alleviate cognitive impairment induced by oxidative stress. rsc.org It was found to reduce the number of degenerated neurons in the hippocampus of mice and inhibit the accumulation of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's. rsc.orgnih.gov Chicoric acid treatment also increased the expression of synaptic-function-related markers. nih.gov Mechanistically, it has been suggested that chicoric acid may exert its effects in Alzheimer's models in part by increasing the levels of the neural cell adhesion molecule L1, which is known to bind to Aβ. nih.gov The neuroprotective effects of chicoric acid are also attributed to its ability to improve mitochondrial function and regulate energy metabolism in neurons. nih.gov

Amelioration of Cognitive Impairment in Animal Models of Oxidative Stress

This compound has demonstrated significant potential in mitigating cognitive deficits in animal models where oxidative stress is a key pathological feature. In a study utilizing mice with D-galactose-induced aging, which mimics oxidative stress-related cognitive decline, supplementation with chicoric acid led to notable improvements in learning and memory. rsc.orgscispace.com This was evidenced by their performance in behavioral tests such as the Y-maze and Morris water maze. scispace.com Histological examination of the hippocampus, a brain region crucial for memory formation, revealed that chicoric acid attenuated neuronal damage caused by D-galactose. rsc.orgscispace.com Specifically, it reduced the shrinkage of neuronal bodies and the loss of regular nuclear outlines in the DG, CA1, and CA3 regions of the hippocampus. rsc.org

The mechanisms underlying these cognitive enhancements are linked to chicoric acid's potent antioxidant properties. Treatment with chicoric acid was found to increase the activity of antioxidant enzymes like catalase (CAT) and the levels of glutathione (GSH) in the serum of these animals. rsc.orgscispace.com Concurrently, it reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. rsc.orgrsc.org Furthermore, chicoric acid treatment activated the Nrf2 antioxidative defense system, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1). rsc.orgrsc.org By bolstering the endogenous antioxidant defense system, chicoric acid helps to balance cellular redox status and counter the oxidative stress that contributes to cognitive impairment. scispace.comrsc.org

Table 1: Effects of this compound on Cognitive Impairment and Oxidative Stress Markers in D-galactose-induced Mice

Parameter Effect of this compound Treatment Reference
Learning & Memory Improved performance in Y-maze and Morris water maze scispace.com
Neuronal Damage Reduced in hippocampal DG, CA1, and CA3 regions rsc.org
Catalase (CAT) Activity Significantly elevated in serum rsc.orgscispace.com
Glutathione (GSH) Level Significantly elevated in serum rsc.orgscispace.com
Malondialdehyde (MDA) Level Markedly reduced rsc.orgrsc.org
Nrf2 Pathway Activated, with upregulation of HO-1 and NQO-1 rsc.orgrsc.org

Protection Against Neuronal Damage

This compound exerts direct protective effects on neurons, shielding them from various forms of damage. In studies with D-galactose-treated mice, chicoric acid supplementation significantly reduced the number of degenerated neurons in the hippocampus. rsc.org This neuroprotective effect is partly attributed to its ability to counteract oxidative stress, as evidenced by the decreased expression of amyloid-beta (Aβ) proteins in the hippocampus of treated mice. rsc.org By minimizing oxidative damage, chicoric acid helps to ameliorate conditions that are linked to aging and Alzheimer's disease. rsc.org

Furthermore, chicoric acid has been shown to protect against neuronal damage in models of cerebral ischemia-reperfusion injury. nih.gov In these models, treatment with chicoric acid reduced neurological deficits and the volume of brain infarction. nih.gov The protective mechanism in this context also involves the suppression of reactive oxygen species (ROS) production. nih.gov In vitro studies using SH-SY5Y cells, a human neuroblastoma cell line, have further corroborated these findings, showing that chicoric acid can protect against H₂O₂-induced apoptosis. rsc.orgscispace.com This protection is associated with the promotion of the Keap1/Nrf2 signaling pathway and its downstream antioxidant enzymes. rsc.orgscispace.com The ability of chicoric acid to cross the blood-brain barrier allows it to exert these neuroprotective effects directly within the central nervous system. rsc.orgscispace.com

Modulation of Neuroinflammation

This compound has been shown to effectively modulate neuroinflammatory processes, which are often intertwined with oxidative stress and neuronal damage. In animal models of lipopolysaccharide (LPS)-induced neuroinflammation, chicoric acid treatment significantly reduced the production of pro-inflammatory mediators. rsc.orgmedicalnewstoday.com Specifically, it lowered the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in the brain. rsc.orgrsc.org This anti-inflammatory action is crucial, as these cytokines can lead to neuronal damage and contribute to the pathology of neurodegenerative diseases. mdpi.com

The underlying mechanisms for its anti-neuroinflammatory effects involve the inhibition of key signaling pathways. Chicoric acid has been found to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. mdpi.commdpi.com It achieves this by inhibiting the phosphorylation and translocation of NF-κB p65. mdpi.com Additionally, chicoric acid can inactivate the MAPK/PI3K/Akt signaling pathways in microglial cells, which are the primary immune cells of the brain. mdpi.com By suppressing the activation of microglia and the subsequent release of inflammatory molecules, chicoric acid helps to create a less inflammatory environment in the central nervous system, thereby protecting against inflammation-induced neuronal damage and cognitive deficits. rsc.orgscispace.com Studies have also indicated that chicoric acid can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is an upstream activator of NF-κB and plays a role in neuroinflammation. mdpi.comresearchgate.net

Table 2: Effects of this compound on Neuroinflammation Markers and Pathways

Marker/Pathway Effect of this compound Treatment Reference
TNF-α Markedly reduced in the brain rsc.orgrsc.org
IL-1β Markedly reduced in the brain rsc.orgrsc.org
NF-κB Pathway Inhibited/Suppressed mdpi.commdpi.com
MAPK/PI3K/Akt Pathway Inactivated in microglial cells mdpi.com
TLR4 Signaling Inhibited mdpi.comresearchgate.net
Microglial Activation Suppressed rsc.orgscispace.com

Anticancer Mechanisms (Pre-clinical Studies)

Induction of Apoptosis in Cancer Cell Lines

This compound has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. In studies on colon cancer cells (HCT116), chicoric acid treatment led to a dose-dependent suppression of cell growth by triggering apoptosis. researchgate.net The induction of apoptosis was confirmed through observations of chromatin condensation and the cleavage of poly ADP-ribose-polymerase (PARP). chemfaces.comacs.org

The apoptotic process initiated by chicoric acid appears to involve the intrinsic, or mitochondrial, pathway. This is characterized by a loss of mitochondrial membrane potential, the dysregulation of the Bax/Bcl-2 protein ratio (favoring the pro-apoptotic Bax), and the subsequent release of cytochrome c from the mitochondria. acs.org The release of cytochrome c then leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade. acs.org In some cancer cell lines, chicoric acid has also been linked to the induction of apoptosis through both intrinsic and extrinsic pathways. researchgate.net

Inhibition of Cell Proliferation and Migration (in vitro)

In addition to inducing apoptosis, this compound has been shown to inhibit the proliferation and migration of cancer cells in vitro. Studies on vascular smooth muscle cells (VSMCs), which share some characteristics with cancer cells in terms of proliferation and migration, have shown that chicoric acid can suppress these processes when induced by platelet-derived growth factor type BB (PDGF-BB). nih.govacs.org

The anti-proliferative effects of chicoric acid are also evident in colon cancer cells, where it has been observed to cause cell cycle arrest, primarily at the G0/G1 phase. researchgate.net This prevents the cells from entering the DNA synthesis phase, thereby halting their proliferation. The inhibition of migration is a crucial aspect of its anticancer potential, as this could translate to a reduction in metastasis in vivo. The mechanisms behind the inhibition of proliferation and migration are often linked to the modulation of various signaling pathways that control cell growth and movement. nih.gov

Table 3: In Vitro Anticancer Activities of this compound

Activity Cancer Cell Line/Model Observed Effect Reference
Induction of Apoptosis Colon Cancer (HCT116) Dose-dependent induction of apoptosis researchgate.net
3T3-L1 Preadipocytes Induction of mitochondria-dependent apoptosis acs.org
Inhibition of Proliferation Colon Cancer (HCT116) Cell cycle arrest at G0/G1 phase researchgate.net
Vascular Smooth Muscle Cells Suppression of PDGF-BB-induced proliferation nih.gov
Inhibition of Migration Vascular Smooth Muscle Cells Suppression of PDGF-BB-induced migration nih.gov

Modulation of Oncogenic Pathways

The anticancer effects of this compound are underpinned by its ability to modulate key oncogenic signaling pathways. One of the significant pathways affected is the PI3K/Akt pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation. chemfaces.comacs.org Chicoric acid has been shown to inhibit this pathway, contributing to its pro-apoptotic effects. chemfaces.comacs.org

Another critical set of pathways modulated by chicoric acid are the mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, JNK, and ERK1/2. chemfaces.comacs.org These pathways are involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The interplay between the PI3K/Akt and MAPK signaling pathways appears to be crucial in the apoptotic response induced by chicoric acid. chemfaces.comacs.org Furthermore, chicoric acid has been found to suppress the ROS/NF-κB/mTOR/P70S6K signaling cascade, which is involved in cell proliferation and migration. nih.gov In silico studies have also suggested that chicoric acid may exert its anti-proliferative effects by binding to and inhibiting CDC25 phosphatases, which are key regulators of the cell cycle. researchgate.net

Antiviral Mechanisms

This compound and its related forms have been the subject of pre-clinical studies to investigate their potential antiviral activities. Research has primarily focused on its mechanisms of action against several viruses, notably Human Immunodeficiency Virus (HIV), by targeting key stages of the viral life cycle.

Inhibition of Viral Replication (e.g., HIV-1, DHBV, HSV-1) in Cellular Models

This compound has demonstrated inhibitory effects on the replication of various viruses in cell-based assays. Both L- and D-isomers of chicoric acid, along with their tetra-acetyl esters, inhibit the replication of HIV-1 and HIV-2 in MT-4 cells, with 50% effective concentrations (EC₅₀) ranging from 1.7 to 70.6 µM. nih.gov While initial theories pointed towards the inhibition of viral integration, subsequent research suggests that the primary antiviral target in cell culture models is the viral entry stage. nih.gov Studies have shown that chicoric acid and its analogs interfere with an early event in the HIV replication cycle. nih.gov This is supported by the finding that HIV-1 strains made resistant to L- and this compound showed mutations in the envelope glycoprotein (B1211001) gp120, which is crucial for viral entry, rather than in the integrase gene. nih.gov

In addition to its anti-HIV activity, chicoric acid has been reported to possess activity against the Herpes Simplex Virus (HSV) and Hepatitis B Virus (HBV), a model related to Duck Hepatitis B Virus (DHBV). researchgate.netrsdjournal.org The antiviral effect against HBV is suggested to involve the blockage of viral protein synthesis and DNA replication. mdpi.com For HSV-1, phenolic acids, the class of compounds to which chicoric acid belongs, have been shown to impair viral attachment, entry, and DNA replication. mdpi.com

Inhibition of Viral Enzymes (e.g., HIV-1 integrase)

This compound is recognized as a potent inhibitor of HIV-1 integrase, a critical enzyme for the virus's replication. scispace.com Studies have demonstrated that both the D- and L-isomers of chicoric acid exhibit equal inhibitory potency against the purified integrase enzyme. nih.gov The mechanism of inhibition has been characterized as irreversible. asm.org

Structure-activity relationship studies have highlighted that the biscatechol moieties of the molecule are essential for the inhibition of integrase. scispace.com Dicaffeoyltartaric acids (DCTAs), including this compound, are potent and selective inhibitors of this enzyme. scispace.com Research comparing various analogues found that this compound was among the most potent compounds against HIV-1 integrase, with inhibitory concentrations in the micromolar range. scispace.com Although some studies now point to viral entry as the primary mode of action in cellular models, the direct inhibitory effect of this compound on the HIV-1 integrase enzyme in enzymatic assays is well-documented. nih.govasm.org

Table 1: Summary of Antiviral Activities of this compound and Related Compounds

Antimicrobial Effects

Beyond its antiviral properties, chicoric acid has been investigated for its effects on various pathogenic microbes, including bacteria and fungi.

Inhibition of Bacterial Growth

Chicoric acid has demonstrated selective antibacterial activity. Studies have shown that at concentrations of 120 mM and 160 mM, chicoric acid significantly inhibits the growth of common pathogenic bacteria, including Salmonella enteritidis, Salmonella typhimurium, and Escherichia coli. spandidos-publications.com The same concentrations, however, exerted no effect on the growth of beneficial intestinal microbes such as Lactobacillus plantarum, Lactobacillus rhamnosus, and Bifidobacterium longum. spandidos-publications.com In another study, free cichoric acid showed a 20% inhibitory effect on the growth of Staphylococcus epidermidis and Pseudomonas aeruginosa. mdpi.com

Effects on Bacterial Virulence Factors (e.g., YopH phosphatase)

A significant aspect of chicoric acid's antibacterial potential lies in its ability to target bacterial virulence factors. It has been shown to reduce the enzymatic activity of YopH, a protein tyrosine phosphatase from Yersinia enterocolitica. slideshare.netoncotarget.com YopH is a crucial virulence factor that bacteria inject into host cells to disrupt immune responses, such as phagocytosis. researchgate.net

Computational and experimental studies revealed that chicoric acid binds to both the catalytic and a secondary allosteric site of the YopH enzyme. oncotarget.comoncotarget.com The inhibition is irreversible and does not involve the oxidation of the catalytic cysteine residue in the enzyme's active site. oncotarget.comresearchgate.net This suggests that chicoric acid inactivates YopH through allosteric inhibition, interacting with key regions responsible for ligand binding. researchgate.net

Activity Against Yeast-Like Fungi

Chicoric acid has also been reported to have activity against pathogenic yeast-like fungi. In one study, free cichoric acid exhibited a 20% inhibitory effect on the growth of Candida albicans. mdpi.com Other research involving extracts from Echinacea purpurea, which contain chicoric acid, noted slight antifungal activity against Cryptococcus species and Saccharomyces cerevisiae. scielo.broup.com

Table 2: Summary of Antimicrobial Activities of Chicoric Acid

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
L-Chicoric acid
Caffeic acid
Chlorogenic acid
Dicaffeoylquinic acids (DCQAs)
Dicaffeoyltartaric acids (DCTAs)
Acyclovir

Other Biological Activities (Pre-clinical/Mechanistic)

Hepatoprotective Effects in Animal Models

This compound has demonstrated notable hepatoprotective properties in several pre-clinical animal models of liver injury. Research indicates that its mechanisms of action are frequently linked to its antioxidant and anti-inflammatory capabilities. vitabase.com In rodent models of diet-induced nonalcoholic fatty liver disease (NAFLD), chicoric acid administration has been shown to reduce the accumulation of lipids in the liver. vitabase.com Studies in high-fat-diet-fed mice revealed that chicoric acid treatment significantly lowered hepatic levels of inflammatory cytokines, including Interleukin-2 (IL-2), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α). nih.gov The amelioration of NAFLD in these models is associated with the modulation of the AMPK/Nrf2/NFκB signaling pathway. nih.gov

Another study investigated the effects of a chicory extract, with chicoric acid as a major phenolic constituent, in a rat model of acute liver injury induced by mercury chloride (HgCl₂). mdpi.com The administration of the extract helped restore normal body weight and reduced the relative liver weight compared to the toxin-treated group. mdpi.com Furthermore, it led to a significant normalization of key serum biochemical markers that are typically elevated in liver damage, including liver enzymes, cholesterol, triglycerides, and glucose. mdpi.com Chicoric acid has also been reported to mitigate acute alcohol-induced hepatic steatosis in mice, with the protective effects attributed to the inhibition of oxidative stress and inflammation. oncotarget.com

Table 1: Effect of Chicoric Acid on Inflammatory Cytokines in High-Fat-Diet-Induced NAFLD in Mice

Inflammatory CytokineEffect of Chicoric Acid AdministrationReference
Interleukin-2 (IL-2)Reduced nih.gov
Interleukin-6 (IL-6)Reduced nih.gov
Interleukin-1β (IL-1β)Reduced nih.gov
Tumor Necrosis Factor-α (TNF-α)Reduced nih.gov

Table 2: Effect of Chicory Extract (rich in Chicoric Acid) on Serum Markers in HgCl₂-Induced Hepatotoxicity in Rats

Biochemical MarkerEffect of Extract AdministrationReference
γ-glutamyl transferase (GGT)Decreased activity mdpi.com
Alkaline phosphatase (ALP)Decreased activity mdpi.com
Aspartate aminotransferase (AST)Decreased activity mdpi.com
Alanine aminotransferase (ALT)Decreased activity mdpi.com
Total CholesterolDecreased level mdpi.com
TriglyceridesDecreased level mdpi.com
GlucoseDecreased level mdpi.com

Inhibition of Hyaluronidase (B3051955) Activity

This compound is recognized as a potent inhibitor of hyaluronidase, an enzyme responsible for the degradation of hyaluronic acid in the body. wikipedia.orgjst.go.jpmdpi.com This inhibitory action is a well-documented aspect of its biological activity, often highlighted in studies of plant extracts where it is a major constituent, such as Echinacea purpurea. jst.go.jpcambridge.org In fact, chicoric acid is considered the most potent compound from Echinacea regarding anti-hyaluronidase activity. cambridge.org

A study focusing on the surface display of human hyaluronidase (Hyal1) for inhibitor screening identified chicoric acid as a new inhibitor of this specific human enzyme. nih.gov The research established a half-maximal inhibitory concentration (IC₅₀) for chicoric acid, providing quantitative evidence of its inhibitory effect. nih.gov Its potency was found to be in the same order of magnitude as glycyrrhizic acid, a well-established inhibitor of human Hyal1. nih.gov This anti-hyaluronidase activity may contribute to its potential role in enhancing wound healing processes. rsc.org

Table 3: In Vitro Inhibition of Human Hyaluronidase (Hyal1) by this compound

CompoundIC₅₀ ValueReference
This compound171 µM nih.gov
Glycyrrhizic Acid (Reference Inhibitor)177 µM nih.gov

Protection of Structural Proteins (e.g., collagen) from Free Radical Damage

Preclinical evidence consistently shows that this compound can protect structural proteins, particularly collagen, from degradation induced by free radicals. wikipedia.orgmdpi.comnih.gov This protective function is primarily attributed to its strong antioxidant and free radical scavenging properties. nih.gov Studies have specified that chicoric acid protects collagen type III from free radical-mediated degradation. jst.go.jp This action is believed to be a potential mechanism through which extracts containing chicoric acid may help prevent skin photodamage. mdpi.com The ability to protect collagen from oxidative damage is also a feature that could contribute to enhanced wound healing. rsc.org

Effects on Hemostasis and Blood Platelet Activity (in vitro)

The effects of this compound on hemostasis have been explored in in vitro studies, with a focus on its impact on blood platelet activity and plasma coagulation. An investigation into the multifunctionality of L-chicoric acid from dandelion examined its effects on human plasma and blood platelets. researchgate.net The results showed that chicoric acid exhibited anti-platelet activity without being cytotoxic. researchgate.net Specifically, it was found to inhibit thrombin-stimulated platelet adhesion to collagen. researchgate.net This study also noted an inhibition of arachidonic acid metabolism in platelets. researchgate.net Further research using dandelion fractions rich in L-chicoric acid demonstrated an anticoagulant effect by prolonging the thrombin time (TT) in human plasma, while not significantly affecting the activated partial thromboplastin (B12709170) time (APTT) or prothrombin time (PT). researchgate.net

Table 4: In Vitro Effects of L-Chicoric Acid on Human Blood Platelet Function

ParameterConcentrations TestedObserved EffectReference
Thrombin-stimulated platelet adhesion to collagen10 and 50 µg/mLInhibition of approximately 20% researchgate.net
Arachidonic acid metabolism10 and 50 µg/mLInhibited researchgate.net

Structure Activity Relationship Sar Studies of D Chicoric Acid

Identification of Key Pharmacophores for Biological Efficacy

The biological activity of chicoric acid is intrinsically linked to its molecular structure, with specific functional groups playing critical roles in its interactions with biological targets. The presence of two caffeoyl moieties is considered essential for its activity acs.orgresearchgate.net. These moieties, each containing a catechol group (a benzene (B151609) ring with two adjacent hydroxyl groups) and an α,β-unsaturated carboxylic acid, are key contributors to its antioxidant and enzyme-inhibiting properties. The hydroxyl groups on the phenyl rings of the caffeoyl units are particularly important, acting as hydrogen bond donors and participating in interactions with protein binding sites mdpi.com. The ester linkages connecting the caffeoyl groups to the tartaric acid backbone are also crucial structural features. Studies suggest that while the caffeoyl groups are necessary, modifications to their attachment to the central linker, such as via amide or mixed amide/ester linkages, can still yield active compounds acs.org. The tartaric acid backbone itself, with its two carboxylic acid groups and chiral centers, provides the structural framework that correctly orients the caffeoyl moieties for optimal target engagement.

Impact of Stereoisomerism on Biological Activity (D-, L-, and meso-forms)

Chicoric acid possesses two chiral carbon atoms in its tartaric acid core, leading to the existence of stereoisomers: L-chicoric acid (the most abundant natural form, with (2R,3R) configuration), D-chicoric acid (with (2S,3S) configuration), and meso-chicoric acid (with (2R,3S) configuration) frontiersin.orgnih.govfrontiersin.org.

The stereochemistry significantly influences biological activity, particularly in enzyme inhibition. For instance, in the context of HIV-1 integrase inhibition, enantiomeric this compound retains inhibitory potency comparable to its L-counterpart acs.orgresearchgate.net. However, studies comparing L-chicoric acid (RR-CA) and meso-chicoric acid (RS-CA) have indicated that L-chicoric acid is a more potent inhibitor of HIV-1 integrase nih.gov. It is important to note that while L-chicoric acid is widely reported, this compound is less commonly isolated, and meso-chicoric acid is found in lesser amounts in some plant species nih.govfrontiersin.org. The separation and distinct analysis of D- and L-chicoric acids can be challenging, as they often co-elute in standard High-Performance Liquid Chromatography (HPLC) methods nih.govfrontiersin.org.

Table 1: Chicoric Acid Stereoisomers and Derivatives as HIV-1 Integrase Inhibitors

CompoundTargetEC50 (µM)IC50 (µM)Reference
L-Chicoric acidHIV-1 Integrase~1.7-20~40-60 acs.org
This compoundHIV-1 Integrase~1.7-20~40-60 acs.org
L-Chicoric acid tetraacetateHIV-1 Integrase16.848.8 acs.org
This compound tetraacetateHIV-1 Integrase26.823.2 acs.org

Note: EC50/IC50 values are from studies on HIV-1 and HIV-2 infected cells, reflecting antiviral activity.

Effects of Structural Modifications and Derivatives on Potency

Modifications to the chicoric acid structure have been explored to enhance its potency and alter its biological profile. Masking the catechol functionality by converting it to tetraacetate esters, for example, resulted in compounds that retained significant inhibitory potency against purified HIV-1 integrase, provided at least one carboxyl group remained on the central linker acs.org. This suggests that the free catechol hydroxyls are not strictly essential for all forms of activity, or that they can be regenerated in situ. Furthermore, the removal of one or both carboxylic acid groups from the tartaric acid backbone did not substantially diminish inhibitory potency against HIV-1 integrase acs.org. These findings highlight the flexibility of the chicoric acid scaffold and the potential for developing analogs with altered pharmacokinetic or pharmacodynamic properties. Synthetic analogs have been investigated for their efficacy as antiretroviral agents, demonstrating the potential for structure-based drug design scirp.org.

Computational Modeling and Molecular Docking Studies (e.g., binding to enzyme targets)

Computational modeling and molecular docking studies have been instrumental in elucidating the molecular mechanisms by which chicoric acid interacts with its biological targets. These studies have identified several key protein targets and characterized the binding modes:

YopH Phosphatase: Docking studies reveal that chicoric acid binds to both the catalytic and a secondary binding site of the YopH phosphatase, a bacterial virulence factor. In contrast, similar compounds like caffeic and chlorogenic acids only bind to the catalytic site, suggesting a unique binding interaction for chicoric acid oncotarget.comnih.gov.

HIV-1 Integrase: Computational modeling has confirmed the inhibitory properties of chicoric acid against HIV-1 integrase oncotarget.comnih.gov. Studies indicate that specific structural features, including polyaromatic rings and the central linker, are crucial for binding researchgate.net.

PTP1B and GLUT-4: Molecular docking studies have shown that chicoric acid interacts with the allosteric site of Protein Tyrosine Phosphatase 1B (PTP1B), suggesting a mechanism for its role in insulin (B600854) signaling pathways phytopharmajournal.com. Its interaction with GLUT-4, a glucose transporter, also shows potential antidiabetic activity, with a docking score of -10.013 phytopharmajournal.com.

UHRF1 SRA Domain: Chicoric acid has been identified as a potential inhibitor of UHRF1 methyltransferase activity. Molecular docking simulations indicate that it binds within the SRA domain, forming interactions with key residues such as Asp-469, Ser-571, and others, with a docking score of -13.041 frontiersin.orgnih.govresearchgate.net.

MD-2 Protein: Computational studies suggest that chicoric acid can competitively bind to key amino acid residues of the MD-2 protein, which is involved in the inflammatory response, thus elucidating its potential anti-inflammatory mechanism mdpi.com.

Botulinum Neurotoxin Type A (BoNT/A): Docking analysis indicates that this compound binds preferentially to the α-exosite of BoNT/A, with a calculated binding free energy of approximately -32.6 kcal/mol researchgate.netasm.org.

SARS-CoV-2 Nucleocapsid (N) Protein: Crystal structure determination and docking studies reveal that chicoric acid binds to a shallow pocket on the C-terminal domain (CTD) of the SARS-CoV-2 N protein, forming polar contacts and hydrogen bonds with residues like Arg276 and Gln289 researchgate.netresearchgate.netrcsb.org. This interaction has a binding affinity (KD) of 0.25 µM nih.gov.

Table 2: Chicoric Acid Binding Interactions with Various Biological Targets

Target ProteinBinding Site/Interaction TypeMetricValueReference
YopH PhosphataseCatalytic and Secondary SitesBindingYes oncotarget.com, nih.gov
HIV-1 IntegraseNot specifiedInhibitory PotencyRetained by D- and L- acs.org, researchgate.net
PTP1BAllosteric siteInteractionYes phytopharmajournal.com
GLUT-4Not specifiedDocking Score-10.013 phytopharmajournal.com
UHRF1 SRA DomainBinding SiteDocking Score-13.041 frontiersin.org, nih.gov, researchgate.net
UHRF1 SRA DomainSpecific ResiduesInteractionAsp-469, Ser-571, etc. frontiersin.org, nih.gov
MD-2 proteinKey amino acid residuesCompetitive BindingYes mdpi.com
BoNT/Aα-exositeBinding Free Energy~-32.6 kcal/mol researchgate.net, asm.org
SARS-CoV-2 N protein CTDShallow pocketBinding Affinity (KD)0.25 µM researchgate.net, researchgate.net, nih.gov

These computational and experimental SAR studies underscore the versatility of this compound as a bioactive molecule, highlighting the importance of its caffeoyl groups and stereochemistry in mediating interactions with a wide array of biological targets.

Compound List:

this compound

L-Chicoric acid

Meso-chicoric acid

Caffeic acid

Chlorogenic acid

Rosmarinic acid

Nystose

YopH Phosphatase

HIV-1 Integrase

PTP1B

GLUT-4

UHRF1 SRA Domain

MD-2 protein

Botulinum Neurotoxin Type A (BoNT/A)

SARS-CoV-2 Nucleocapsid (N) Protein CTD

Potential Pre Clinical and Mechanistic Applications of D Chicoric Acid

Therapeutic Potential in in vitro Disease Models (e.g., diabetes, inflammation, cancer)

In vitro studies have provided a foundational understanding of the mechanisms through which D-Chicoric acid may exert its beneficial effects.

Diabetes: In the context of diabetes, this compound has demonstrated the ability to enhance insulin (B600854) release and glucose uptake. researchgate.net Studies using INS-1E insulin-secreting cells and rat islets of Langerhans showed that chicoric acid stimulates insulin secretion. researchgate.net Furthermore, in L6 muscular cells, it was found to increase glucose uptake, an effect observed in the presence of insulin. researchgate.net In palmitate-induced insulin-resistant C2C12 myotubes, chicoric acid improved impaired glucose uptake and insulin signaling pathways. nih.gov It also demonstrated protective effects against hyperglycemia-induced endothelial dysfunction in human umbilical vein endothelial cells (HUVECs) by activating the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov

Inflammation: The anti-inflammatory properties of this compound have been explored in various cell models. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in a dose-dependent manner in RAW264.7 cells. nih.govspandidos-publications.com In bovine lamellar keratinocytes, chicoric acid decreased the concentration of inflammatory mediators (TNF-α, IL-1β, and IL-6) induced by lipopolysaccharide (LPS). nih.gov Mechanistically, it has been found to inhibit the activation of the TLR4/MAPK/NF-κB signaling pathway. nih.gov Furthermore, in HUVECs, chicoric acid attenuated the activation of NF-κB by oxidized low-density lipoprotein (oxLDL). researchgate.netncku.edu.tw

Cancer: The potential of this compound in cancer has also been investigated. While research is still emerging, some studies have shown its cytotoxic effects against cancer cells. For instance, chicoric acid-metal complexes, particularly with zinc, exhibited greater cytotoxicity to breast cancer cells than free chicoric acid. nih.gov

Table 1: Summary of in vitro Studies on this compound

Disease Model Cell Line Key Findings
Diabetes INS-1E, rat islets of Langerhans, L6 muscular cells, C2C12 myotubes, HUVECs Stimulates insulin secretion, increases glucose uptake, improves insulin signaling, protects against endothelial dysfunction. researchgate.netnih.govnih.gov
Inflammation RAW264.7, bovine lamellar keratinocytes, HUVECs Reduces pro-inflammatory cytokines, inhibits TLR4/MAPK/NF-κB signaling, attenuates NF-κB activation. nih.govspandidos-publications.comnih.govresearchgate.netncku.edu.tw
Cancer Breast cancer cells Chicoric acid-metal complexes show cytotoxicity. nih.gov

Investigation in Animal Models of Disease (e.g., diabetic mice, cognitive impairment models)

Building upon in vitro findings, this compound has been evaluated in several animal models, providing further evidence of its therapeutic potential.

Diabetic Mice: In diet-induced obese mice, chicoric acid treatment ameliorated glucose tolerance and increased insulin sensitivity. nih.gov It also recovered the dysregulated expression of genes related to glucose metabolism in the liver and skeletal muscle of these mice. nih.gov A study on streptozotocin (STZ)-induced diabetic rats showed that a chicory root extract rich in chicoric acid improved glucose tolerance. bohrium.com

Cognitive Impairment Models: this compound has shown neuroprotective effects in models of cognitive impairment. In C57BL/6J mice with cognitive impairment induced by D-galactose, chicoric acid supplementation attenuated neuron damage in the hippocampus. rsc.orgrsc.org It also reduced the levels of inflammatory mediators like TNF-α and IL-1β and malondialdehyde, while increasing the activity of the antioxidant enzyme catalase and the level of glutathione (B108866). rsc.orgscispace.com Furthermore, it was found to activate the Nrf2 antioxidative defense system. rsc.orgscispace.com In a model of systemic inflammation-induced memory impairment using lipopolysaccharide (LPS) in mice, chicoric acid prevented memory impairment and neuronal loss. nih.gov It also prevented the accumulation of amyloid-β (1-42) and down-regulated glial overactivation by inhibiting the MAPK and NF-κB pathways. nih.gov

Table 2: Summary of in vivo Studies on this compound

Disease Model Animal Model Key Findings
Diabetes Diet-induced obese mice, Streptozotocin-induced diabetic rats Ameliorated glucose tolerance, increased insulin sensitivity, improved glucose metabolism gene expression. nih.govbohrium.com
Cognitive Impairment D-galactose-induced C57BL/6J mice, LPS-induced C57BL/6J mice Attenuated neuron damage, reduced inflammation, activated Nrf2 pathway, prevented memory impairment and amyloid-β accumulation. rsc.orgrsc.orgscispace.comnih.gov

Role as a Natural Scaffold for Novel Compound Development

The unique chemical structure of this compound, a dicaffeoyl tartaric acid, makes it an attractive scaffold for the development of new therapeutic agents. frontiersin.orgresearchgate.net Natural products have historically been a rich source for drug discovery, and their structural diversity remains largely untapped. mdpi.com Modern approaches in drug development are increasingly looking towards enhancing natural compounds through chemical modification to maximize their therapeutic effectiveness. mdpi.com

The presence of multiple hydroxyl groups and carboxylic acid functionalities in the this compound molecule provides numerous sites for chemical modification. This allows for the synthesis of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. For instance, the creation of chicoric acid-metal complexes has been shown to enhance its cytotoxic activity against cancer cells. nih.gov The inherent biological activities of this compound, including its antioxidant and anti-inflammatory properties, provide a solid foundation for the rational design of novel compounds targeting a variety of diseases.

Exploration in Food Science as a Natural Antioxidant

The potent antioxidant activity of this compound has led to its exploration as a natural food antioxidant. nih.govspandidos-publications.com In a study evaluating its potential, chicoric acid demonstrated a marked scavenging capacity for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govspandidos-publications.com Furthermore, it was shown to have a protective effect against the oxidation of edible oils like lard and rapeseed oil. nih.gov After a five-day incubation period, a 0.05% concentration of chicoric acid resulted in a significantly higher peroxide value compared to the synthetic antioxidant tert-butylhydroquinone (TBHQ) at a 0.02% concentration, indicating its potential to prevent lipid oxidation. nih.govspandidos-publications.comnih.gov

Beyond its antioxidant properties, this compound also exhibits antimicrobial activity, inhibiting the growth of various common pathogenic microbes. nih.govspandidos-publications.com These properties, combined with its anti-inflammatory effects, suggest that functional foods containing chicoric acid could serve as natural supplements to prevent oil oxidation and protect human health. nih.govspandidos-publications.com

Gaps in Current Research and Future Perspectives

Further Elucidation of Biosynthetic Mechanisms and Regulatory Networks

While the fundamental biosynthetic pathway of chicoric acid via the shikimic acid/phenylpropanoid pathway is generally understood, the intricate regulatory networks governing its production in plants remain largely enigmatic. frontiersin.org The biosynthesis involves several key enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate: CoA ligase (4CL), and p-coumarate 3-hydroxylase (C3H), culminating in the formation of caffeoyl-CoA, a direct precursor. mdpi.com The final steps are catalyzed by hydroxycinnamoyl-CoA:tartaric acid hydroxycinnamoyl transferase (HTT). mdpi.com

Recent studies in Echinacea purpurea have begun to unravel the transcriptional regulation of this pathway. The R2R3-type MYB transcription factor, EpMYB2, has been identified as a positive regulator of chicoric acid biosynthesis. nih.gov EpMYB2 activates both the primary (shikimate pathway) and specialized metabolic genes involved in chicoric acid formation. nih.gov Furthermore, the expression of EpMYB2 is activated by EpMYC2, linking the jasmonate (JA) signaling pathway to the induction of chicoric acid biosynthesis. nih.gov This EpMYC2-EpMYB2 module provides a foundational understanding of how environmental or developmental cues that trigger JA signaling can enhance chicoric acid accumulation.

Future research should focus on identifying other transcription factor families (e.g., bHLH, WRKY) and signaling molecules (e.g., other phytohormones, nitric oxide) that may be involved in a combinatorial regulation of the pathway. A deeper understanding of these networks is crucial for developing strategies to enhance chicoric acid production in its natural plant sources.

Comprehensive Comparative Studies of D-Chicoric Acid Stereoisomers

Chicoric acid exists as different stereoisomers due to the presence of two chiral carbon atoms in its tartaric acid moiety, namely L-chicoric acid, this compound, and meso-chicoric acid. nih.govresearchgate.net The naturally abundant form is often reported as the RR-isomer (L-chicoric acid). wsu.edu However, different plant species can produce different stereoisomers; for instance, Sonchus oleraceus produces the RR-CA isomer, while Bidens pilosa produces the RS-CA (meso-chicoric acid) isomer. wsu.edu

There is a significant gap in the comparative biological evaluation of these stereoisomers. Most research has focused on the naturally occurring L-form, and the relationship between the specific isomeric forms and their pharmacological activity remains poorly investigated. researchgate.net Docking studies have suggested differences in their bioactivity, with the RR-CA isomer showing potential as a more potent inhibitor of the HIV-1 integrase enzyme compared to the RS-CA molecule. wsu.edu This is attributed to differences in their molecular stability and binding modes within the enzyme's active site. wsu.edu The RR-CA isomer is structurally more stable due to stronger intra-molecular hydrogen bonding. wsu.edu

Systematic in vitro and in vivo comparative studies are imperative to determine if different stereoisomers exhibit distinct potencies or even different biological activities. Such studies would be invaluable for selecting the most promising isomer for therapeutic development and for the quality control of herbal products.

In-depth Exploration of Unexplored Biological Targets and Signaling Pathways

The biological activities of this compound have been linked to its interaction with several molecular targets and signaling pathways. A primary target that has been extensively studied is the HIV-1 integrase, an essential enzyme for viral replication. wikipedia.org However, the full spectrum of its molecular interactions is far from being completely understood.

Recent research has indicated that chicoric acid modulates various signaling pathways involved in inflammation, oxidative stress, and metabolism. For instance, it has been shown to suppress the expression of B-cell activating factor (BAFF) by inhibiting NF-κB activity, suggesting its potential in autoimmune diseases. researchgate.net It can also ameliorate lipopolysaccharide-induced oxidative stress by promoting the Keap1/Nrf2 transcriptional signaling pathway. researchgate.net Computational studies and network pharmacology analyses have suggested that chicoric acid interferes with numerous immune system and cancer pathways. aphrc.orgsemanticscholar.org It has also been shown to decrease the activity of the YopH bacterial virulence factor. oncotarget.comnih.gov

Future research should employ advanced techniques such as proteomics, transcriptomics, and metabolomics to identify novel protein targets and signaling cascades affected by this compound. A comprehensive understanding of its mechanism of action at the molecular level is essential for identifying new therapeutic applications and for predicting potential off-target effects.

Optimization of this compound Production from Natural Sources and through Biotechnological Approaches

The increasing demand for this compound for research and potential commercialization necessitates the development of efficient and sustainable production methods. researchgate.net Currently, extraction from plants, particularly Echinacea purpurea, is the primary source. nih.gov However, the content of chicoric acid in plants can vary significantly depending on the species, cultivation conditions, and post-harvest handling. frontiersin.org

Strategies to optimize production from natural sources include the manipulation of growing conditions and the application of elicitors. For example, the use of methyl jasmonate (MeJa) has been shown to significantly boost chicoric acid production in E. purpurea cell suspension cultures. mdpi.com

Biotechnological approaches offer promising alternatives for large-scale and controlled production. Plant tissue culture techniques, such as hairy root cultures of E. purpurea, have been explored to enhance chicoric acid yield. plos.org The application of elicitors, such as extracts from the fungus Piriformospora indica, has been shown to stimulate its biosynthesis in these cultures. plos.org Further research into metabolic engineering, including the overexpression of key biosynthetic genes and regulatory factors like EpMYB2, could lead to significant improvements in yield. nih.gov

Production Optimization Strategy Approach Key Findings Reference
Natural Source Optimization Manipulation of growing conditions (e.g., temperature, photoperiod)Specific conditions can enhance accumulation. frontiersin.org
Application of elicitors (e.g., Methyl Jasmonate)Significantly boosts production in cell cultures. mdpi.com
Biotechnological Approaches Hairy root culturesProvide a controlled environment for production. plos.org
Fungal elicitors (Piriformospora indica)Stimulate biosynthesis in hairy root cultures. plos.org
Metabolic EngineeringOverexpression of regulatory genes (e.g., EpMYB2) shows potential. nih.gov

Addressing Stability and Bioavailability Challenges in Pre-clinical Settings

A significant hurdle in the pre-clinical development of this compound is its inherent instability and poor bioavailability. nih.gov The molecule is susceptible to degradation under various conditions, including changes in pH and temperature, and exposure to ultraviolet light. spkx.net.cn This instability can lead to a loss of bioactivity and complicates its formulation and storage. frontiersin.org

Furthermore, the limited cell permeability of this compound, potentially due to its diacid moiety, restricts its absorption and systemic availability. researchgate.net This poor bioavailability can limit its therapeutic efficacy in vivo.

To overcome these challenges, formulation strategies are being explored. Encapsulation of chicoric acid within a stable carrier, such as protein Z, has been shown to significantly improve its stability under oxidative stress. nih.gov The resulting nanocomposite also demonstrated enhanced wound healing effects in a mouse model. nih.gov Further research into various drug delivery systems, such as liposomes, nanoparticles, and prodrugs, is warranted to improve the stability and pharmacokinetic profile of this compound, thereby enhancing its potential for clinical translation.

Development of Novel this compound Derivatives with Enhanced Efficacy or Specificity

The chemical structure of this compound offers a scaffold for the synthesis of novel derivatives with improved pharmacological properties. nih.gov Analogs have been designed and synthesized with the aim of ameliorating undesirable properties of the parent compound, such as toxicity, instability, and poor membrane permeability. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the key structural features required for its biological activity. For instance, in the context of its anti-HIV activity, the presence of biscatechol moieties (either as caffeoyl or galloyl groups) is necessary. researchgate.net The removal of carboxylic acid groups or their replacement with alkyl groups resulted in a loss of antiviral activity, though in vitro HIV integrase inhibition was maintained. researchgate.net Interestingly, replacement of the caffeoyl groups with galloyl moieties led to analogs with enhanced potency. nih.govresearchgate.net

Q & A

Q. What analytical methods are recommended for identifying and quantifying D-Chicoric acid in plant extracts?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is widely used. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential to distinguish this compound from its isomers (e.g., L- or meso-chicoric acid) based on stereochemical differences .
  • Example Protocol : In Xiao et al. (2013), reverse-phase HPLC with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile) achieved baseline separation of this compound in Echinacea purpurea extracts .

Q. How does the stereochemistry of this compound influence its bioactivity compared to other isomers?

  • Key Insight : The D-isomer exhibits distinct binding affinities due to spatial orientation. For instance, in botulinum neurotoxin (BoNT) inhibition, this compound preferentially binds to the α-exosite via interactions with Lys-337 and Tyr-223, whereas L- and meso-isomers show reduced stability in molecular docking simulations .
  • Validation : Structural analysis via X-ray crystallography or molecular dynamics (MD) simulations is critical to map residue-specific interactions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across studies?

  • Approach :

Standardize purity : Ensure ≥95% purity (via HPLC) to eliminate confounding effects from impurities .

Control stereochemical integrity : Verify isomer stability under experimental conditions (e.g., pH, temperature) using circular dichroism (CD) spectroscopy .

Validate assays : Replicate findings across multiple models (e.g., in vitro enzymatic assays vs. cell-based toxicity models) to confirm mechanism-specific effects .

  • Case Study : Discrepancies in BoNT/A inhibition efficacy were resolved by isolating this compound’s α-exosite binding mode, which is pH-dependent and requires Zn²⁺ cofactors .

Q. How can computational methods optimize the design of this compound derivatives for enhanced target specificity?

  • Methodology :
  • Ensemble docking : Screen derivatives against multiple conformations of target proteins (e.g., BoNT serotypes) to account for flexibility .
  • Binding free energy calculations : Use molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to rank derivatives by ΔG values. For example, this compound’s ΔG of -32.6 kcal/mol at BoNT/A’s α-exosite correlates with experimental IC₅₀ values .
  • Structure-activity relationship (SAR) : Modify hydroxyl and carboxyl groups to enhance hydrophobic interactions (e.g., substituting -OH with -OCH₃ improved binding to BoNT/B’s β-exosite in silico) .

Q. What are the limitations of in vitro models for studying this compound’s pharmacokinetics, and how can they be addressed?

  • Critical Analysis :
  • Low bioavailability : Poor solubility in aqueous buffers limits translational relevance. Solutions include nanoformulation (e.g., liposomal encapsulation) or prodrug synthesis .
  • Metabolic instability : Use liver microsome assays to identify degradation pathways. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can mitigate rapid clearance .
    • Data Integration : Combine in vitro results with physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior .

Data Contradiction and Reproducibility

Q. Why do studies report conflicting results on this compound’s antioxidant capacity?

  • Root Causes :
  • Assay variability : DPPH and ABTS assays differ in reaction mechanisms; standardize protocols (e.g., Trolox equivalents vs. IC₅₀ reporting) .
  • Matrix effects : Plant extract complexity (e.g., polyphenol co-factors in Cichorium intybus) may synergize or antagonize activity .
    • Resolution : Use purified this compound in cell-free systems (e.g., xanthine oxidase inhibition assays) to isolate direct effects .

Experimental Design Recommendations

Q. How should researchers design dose-response studies for this compound in neurotoxin inhibition assays?

  • Protocol :

Pre-incubation : BoNT/A (1–10 nM) with this compound (0.1–100 µM) for 30 min at 37°C to ensure binding equilibrium .

Endpoint selection : Measure residual enzymatic activity via FRET substrates (e.g., SNAP-25 cleavage) rather than indirect cytotoxicity .

Statistical rigor : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.